Ceralasertib formate
Description
Properties
CAS No. |
1352280-98-8 |
|---|---|
Molecular Formula |
C21H26N6O4S |
Molecular Weight |
458.537 |
IUPAC Name |
4-[4-[1-[[S(R)]-S-Methylsulfonimidoyl]cyclopropyl]-6-[(3R)-3-methyl-4-morpholinyl]-2-pyrimidinyl]-1H-pyrrolo[2,3-b]pyridine, formic acid |
InChI |
InChI=1S/C20H24N6O2S.CH2O2/c1-13-12-28-10-9-26(13)17-11-16(20(5-6-20)29(2,21)27)24-19(25-17)15-4-8-23-18-14(15)3-7-22-18;2-1-3/h3-4,7-8,11,13,21H,5-6,9-10,12H2,1-2H3,(H,22,23);1H,(H,2,3)/t13-,29-;/m1./s1 |
InChI Key |
JOKLXYXIZOXQHY-FQAMYIAXSA-N |
SMILES |
C[C@H]1N(C2=CC(C3([S@@](=N)(C)=O)CC3)=NC(C4=C5C(NC=C5)=NC=C4)=N2)CCOC1.O=CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ceralasertib formate; Ceralasertib; AZD-6738; AZD6738; AZD 6738; |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Binding Affinity and Structural Mechanism of Ceralasertib Formate Targeting the ATR Kinase Domain
Executive Summary
Ceralasertib (AZD6738) is a potent, selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3][4][5][6] It is a critical investigational agent in oncology, exploiting synthetic lethality in tumors with defects in the DNA Damage Response (DDR) pathway, particularly those deficient in ATM (Ataxia Telangiectasia Mutated) or p53.
This technical guide details the binding kinetics, structural mechanism, and experimental protocols for validating Ceralasertib's interaction with the ATR kinase domain. While often supplied as the free base in clinical descriptions, the formate salt (CAS 1352280-98-8) is a common research-grade solid form chosen for enhanced solubility and stability in in vitro assays.
Structural Mechanism & Binding Mode[7]
Absence of Direct Crystal Structure & Homology Modeling
Unlike many kinases, a high-resolution crystal structure of the full-length ATR kinase domain bound specifically to Ceralasertib has not been publicly deposited in the PDB as of early 2026. Structural insights are primarily derived from homology modeling using the PI3Kα kinase domain as a surrogate, specifically a PI3Kα mutant engineered to mimic the ATR active site (e.g., PDB: 5UK8 ).
-
Note on Specificity: A crystal structure of Ceralasertib bound to the bromodomain of TAF1 (PDB: 7JSP ) exists [1]. Researchers must not confuse this off-target interaction with the primary kinase domain binding mode.
Key Molecular Interactions
Based on the PI3Kα-ATR surrogate models, Ceralasertib functions as an ATP-competitive inhibitor . The binding mode is stabilized by critical residues within the ATP-binding pocket:
-
Hinge Region (Val851): The (R)-3-methyl morpholine moiety of Ceralasertib is predicted to form a crucial hydrogen bond with the backbone amide of Val851 (ATR numbering). This mimics the adenine ring of ATP.
-
Catalytic Loop (Asp810): The sulfoximine group and the central pyrimidine scaffold orient the molecule to potentially interact with Asp810 , a key residue in the catalytic loop, stabilizing the inactive conformation.
-
Solvent Front: The cyclopropyl-sulfoximine tail extends towards the solvent front, improving solubility and pharmacokinetic properties (a key improvement over the predecessor compound, AZ20).
Quantitative Binding Kinetics
The following data summarizes the binding potency of Ceralasertib. The nanomolar potency against the isolated enzyme translates to effective cellular target engagement, measured via downstream phosphorylation markers.
Table 1: Binding Affinity and Potency Profile
| Parameter | Value | Assay Context | Reference |
| Enzyme IC₅₀ | 1 nM (0.001 µM) | Cell-free recombinant ATR kinase assay | [2] |
| Cellular IC₅₀ | 74 nM (0.074 µM) | Inhibition of pCHK1 (Ser345) in cells | [2][3] |
| Selectivity | > 5,000-fold | vs. ATM, DNA-PK, mTOR, PI3Kα | [2] |
| Binding Mode | ATP-Competitive | Reversible binding | [3] |
-
Interpretation: The ~74-fold shift between enzyme and cellular IC₅₀ is typical for ATP-competitive inhibitors, reflecting the high intracellular concentration of ATP (millimolar range) that the inhibitor must compete against.
Experimental Methodologies
To validate the binding affinity of Ceralasertib Formate in your laboratory, use the following standardized protocols. These are designed to be self-validating with built-in controls.
Protocol A: Time-Resolved FRET (TR-FRET) Binding Assay
Objective: Determine the IC₅₀/Ki of Ceralasertib by displacing a fluorescent tracer from the ATR kinase domain.
Reagents:
-
Target: Recombinant human ATR/ATRIP complex (GST-tagged).
-
Tracer: Fluorescently labeled ATP-competitive tracer (e.g., AlexaFluor 647-Kinase Tracer).
-
Detection: Lanthanide-labeled anti-GST antibody (Europium or Terbium cryptate).
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
Workflow:
-
Preparation: Dilute this compound in DMSO (top concentration 10 µM, 1:3 serial dilutions).
-
Assembly: In a 384-well low-volume white plate, add:
-
5 µL of Ceralasertib (at 4x final conc).
-
5 µL of ATR/ATRIP enzyme + Tb-anti-GST antibody mixture.
-
Incubate 15 mins at RT to allow inhibitor binding.
-
10 µL of Kinase Tracer (at 2x final conc, determined by prior Kd titration).
-
-
Incubation: Incubate for 60 minutes at Room Temperature (protected from light).
-
Readout: Measure TR-FRET on a multimode reader (e.g., EnVision).
-
Excitation: 320/340 nm.
-
Emission 1 (Donor): 615 nm (Tb).
-
Emission 2 (Acceptor): 665 nm (AF647).
-
-
Analysis: Calculate Ratio = (Em665 / Em615) × 10,000. Plot % Inhibition vs. Log[Compound].
Validation Control: Use VE-821 or VX-970 (Berzosertib) as a positive control.
Protocol B: Surface Plasmon Resonance (SPR)
Objective: Measure real-time association (
-
Immobilization: Capture GST-ATR/ATRIP on a CM5 sensor chip pre-functionalized with anti-GST antibodies (Target density: ~2000 RU).
-
Reference: Use a flow cell with captured GST-only or an inactive mutant to subtract non-specific binding.
-
Injection: Inject this compound in running buffer (HBS-P+ with 1% DMSO) at 5 concentrations (e.g., 0.5 nM to 50 nM).
-
Flow Rate: High flow rate (30-50 µL/min) to minimize mass transport limitations.
-
Regeneration: Mild acid (10 mM Glycine pH 2.0) or simply buffer wash if dissociation is fast.
-
Data Fitting: Fit to a 1:1 Langmuir binding model. Ensure
is < 10% of .
Visualizations
Diagram 1: ATR Signaling Pathway & Mechanism of Inhibition
This diagram illustrates the downstream consequences of ATR inhibition by Ceralasertib, specifically the failure to arrest the cell cycle in response to replication stress.
Caption: Ceralasertib blocks ATR-mediated phosphorylation of CHK1, preventing G2/M arrest and forcing cells with replication stress into mitotic catastrophe.
Diagram 2: TR-FRET Binding Assay Workflow
A schematic of the competitive binding assay described in Protocol A.
Caption: Competitive TR-FRET workflow. Ceralasertib displaces the tracer, reducing the FRET signal between the Tb-Donor and Tracer-Acceptor.
References
-
Karim, M.R., et al. (2021). Crystal structure of the second bromodomain (BD2) of human TAF1 bound to ATR kinase inhibitor AZD6738.[7] RCSB Protein Data Bank.[8] PDB ID: 7JSP. Available at: [Link]
-
Foote, K.M., et al. (2018). Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent.[9] Journal of Medicinal Chemistry, 61(22), 9889–9907. Available at: [Link]
-
AstraZeneca. (n.d.). AZD6738 Open Innovation Profile. AstraZeneca Open Innovation. Available at: [Link]
-
Min, A., et al. (2017). AZD6738, A Novel Oral Inhibitor of ATR, Induces Synthetic Lethality with ATM Deficiency in Gastric Cancer Cells.[10] Molecular Cancer Therapeutics, 16(4), 566-577. Available at: [Link]
Sources
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- 2. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceralasertib | C20H24N6O2S | CID 121596701 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Ceralasertib - Wikipedia [en.wikipedia.org]
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- 10. AZD6738, A Novel Oral Inhibitor of ATR, Induces Synthetic Lethality with ATM Deficiency in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Lethality of Ceralasertib Formate in ATM-Deficient Cancer Cells
Executive Summary
The therapeutic landscape for solid tumors is shifting from broad cytotoxic agents to precision medicines exploiting specific DNA Damage Response (DDR) defects. Ceralasertib (AZD6738) formate represents a best-in-class, oral, selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1]
This guide details the mechanistic basis and experimental validation of synthetic lethality between Ceralasertib and ATM (Ataxia Telangiectasia Mutated) deficiency. In ATM-competent cells, ATR and ATM function redundantly to maintain genomic stability. In ATM-deficient cancer cells, survival is critically dependent on the ATR-Chk1 axis to manage replication stress.[1] Pharmacological blockade of ATR by Ceralasertib in this context forces cells into premature mitosis with unrepaired DNA damage, resulting in mitotic catastrophe and apoptosis.
Mechanistic Architecture
The ATM-ATR Axis and Synthetic Lethality
The DDR is orchestrated primarily by two PI3K-related kinases (PIKKs): ATM and ATR .[2][3]
-
ATM responds primarily to DNA Double-Strand Breaks (DSBs).[3]
-
ATR responds to Single-Strand DNA (ssDNA) and replication stress (stalled forks).[3][4][5]
Under normal physiology, these pathways exhibit crosstalk. However, in cancer cells lacking functional ATM (due to mutation or epigenetic silencing), the G1/S checkpoint is compromised. These cells rely almost exclusively on the ATR-Chk1-Wee1 axis to arrest the cell cycle at the G2/M checkpoint, allowing time for DNA repair.
The Ceralasertib Effect: By inhibiting ATR, Ceralasertib abrogates the G2/M checkpoint.[4] In ATM-deficient cells, this removes the final barrier preventing the replication of damaged DNA. The result is an accumulation of cytosolic DNA, micronuclei formation, and eventual cell death via mitotic catastrophe or cGAS-STING mediated apoptosis.
Visualization of Signaling Pathways
Figure 1: Ceralasertib blocks ATR, the sole remaining checkpoint guardian in ATM-deficient cells, leading to cell death.
Compound Profile: Ceralasertib Formate
Researchers must account for the physicochemical properties of the formate salt to ensure consistent in vitro and in vivo dosing.
| Property | Specification | Technical Note |
| Chemical Name | This compound (AZD6738) | The formate salt improves solubility compared to the free base. |
| Target | ATR Kinase | IC50: ~1 nM (enzyme); ~74 nM (cell-based pChk1).[6] |
| Selectivity | High | >1000-fold selective against ATM, DNA-PK, mTOR. |
| Solubility | DMSO (up to 100 mM) | Critical: Sparingly soluble in water. Do not attempt direct aqueous dissolution. |
| Stock Storage | -20°C or -80°C | Store as powder or DMSO stock. Avoid repeated freeze-thaw cycles. |
Experimental Framework: Validation Protocols
To rigorously validate synthetic lethality, one must prove that (1) the drug inhibits the target (ATR) and (2) the effect is specific to the genetic context (ATM status).
Protocol A: Validation of Target Engagement (Western Blot)
Objective: Confirm Ceralasertib inhibits ATR-mediated phosphorylation of Chk1 (Ser345) under replication stress.
The "Self-Validating" Logic: ATR is not constitutively active. You must induce replication stress (using Hydroxyurea or UV) to see pChk1. If your "No Drug" control lacks pChk1, your assay is invalid.
Workflow:
-
Cell Seeding: Seed ATM-deficient (e.g., H23) and ATM-proficient (e.g., H460) cells.
-
Pre-treatment: Treat with Ceralasertib (0.1 - 1.0 µM) for 1 hour.
-
Stress Induction (The Trigger): Add Hydroxyurea (HU) at 2 mM for 2 hours in the presence of Ceralasertib.
-
Why HU? It depletes dNTPs, stalling replication forks and robustly activating ATR.
-
-
Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Sodium Orthovanadate/Fluoride are mandatory).
-
Readout:
Protocol B: Clonogenic Survival Assay (The Gold Standard)
Objective: Quantify the lethal impact of chronic ATR inhibition.
-
Seeding: Seed 500–1000 cells/well in 6-well plates.
-
Treatment: 24 hours post-seeding, treat with serial dilutions of Ceralasertib (e.g., 0, 10, 30, 100, 300, 1000 nM).
-
Duration: Incubate for 10–14 days.
-
Note: Ceralasertib is stable, but refreshing media every 3-4 days ensures constant exposure.
-
-
Staining: Fix with Methanol/Acetic Acid; stain with Crystal Violet.
-
Analysis: Count colonies (>50 cells). Calculate Surviving Fraction (SF).
-
Success Metric: ATM-deficient cells should show a left-shifted dose-response curve (lower IC50) compared to WT cells.
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for validating ATM-dependent sensitivity to Ceralasertib.
Quantitative Data Synthesis
The following data summarizes typical sensitivity profiles observed in preclinical models. Note the distinct differential in IC50 values.
Table 1: Comparative Sensitivity (In Vitro)
| Cell Line | Tissue Origin | ATM Status | Ceralasertib IC50 (nM) | Interpretation |
| NCI-H23 | Lung (NSCLC) | Deficient (Mutation) | ~30 - 50 | Highly Sensitive (Synthetic Lethality) |
| NCI-H460 | Lung (NSCLC) | Proficient (WT) | > 500 | Resistant (Intact G1/S Checkpoint) |
| SNU-601 | Gastric | Deficient | ~40 | Highly Sensitive |
| MCF7 | Breast | Proficient | > 1000 | Resistant |
Table 2: Combination Strategies
Ceralasertib is rarely used as a monotherapy outside of ATM-deficient contexts. In broader applications, it is combined to induce replication stress.
| Partner Agent | Mechanism | Rationale |
| Olaparib | PARP Inhibitor | PARP inhibition increases ssDNA breaks; Ceralasertib prevents their repair. |
| Carboplatin | DNA Crosslinker | Induces inter-strand crosslinks; ATR inhibition prevents G2 arrest, forcing mitotic catastrophe. |
| Durvalumab | PD-L1 Inhibitor | Cytosolic DNA from ATR inhibition triggers cGAS-STING, enhancing T-cell infiltration. |
Clinical Translation & Biomarkers
For drug development professionals, the transition from bench to bedside relies on robust patient selection.
-
Patient Selection (The "ATM-ness"):
-
IHC (Immunohistochemistry): Loss of nuclear ATM protein expression. This is the most functional readout.
-
NGS (Next-Gen Sequencing): Identification of deleterious ATM mutations (frameshift, nonsense). Note that some missense mutations may leave protein stability intact but kinase dead; thus, IHC is often preferred as a confirmation.
-
-
Dosing Schedule:
-
Continuous ATR inhibition can be toxic to proliferating normal tissues (bone marrow).
-
Intermittent Dosing: Clinical trials (e.g., PLANETTE) often utilize a "2 weeks ON, 2 weeks OFF" or similar intermittent schedules to allow recovery of normal tissues while maintaining pressure on the tumor.
-
References
-
Vendetti, F. P., et al. (2015).[8][9] "The orally active and bioavailable ATR kinase inhibitor AZD6738 potentiates the anti-tumor effects of cisplatin to resolve ATM-deficient non-small cell lung cancer in vivo."[8][9][10] Oncotarget.
-
Min, A., et al. (2017).[3] "AZD6738, a novel oral inhibitor of ATR, induces synthetic lethality with ATM deficiency in gastric cancer cells."[4] Molecular Cancer Therapeutics.[10]
-
Kim, H., et al. (2017). "Synergistic combination of ATR inhibitor AZD6738 and PARP inhibitor olaparib in ATM-deficient cancer cells."[4][5] Cancer Research.
-
Yap, T. A., et al. (2021). "Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study." Clinical Cancer Research.
-
AstraZeneca. (2024). "Study of Ceralasertib (AZD6738) in Patients With ATM-Deficient Tumors (PLANETTE)." ClinicalTrials.gov.[3] [3]
Sources
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- 2. selleckchem.com [selleckchem.com]
- 3. ascopubs.org [ascopubs.org]
- 4. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. medkoo.com [medkoo.com]
Technical Guide: Ceralasertib Formate (AZD6738) Pharmacokinetics in Preclinical Models
Executive Summary
Ceralasertib formate (AZD6738) is a potent, selective, and orally bioavailable inhibitor of the serine/threonine protein kinase ATR (Ataxia Telangiectasia and Rad3-related).[1][2][3][4] Unlike first-generation ATR inhibitors (e.g., VX-970) which required intravenous administration, Ceralasertib was chemically optimized (sulfoximine morpholinopyrimidine scaffold) for high oral bioavailability and minimized CYP3A4 time-dependent inhibition.
This guide details the preclinical pharmacokinetic (PK) profile of Ceralasertib, providing validated protocols for formulation, administration, and bioanalysis. It focuses on the compound's application in murine models, where it demonstrates a distinct dose-dependent bioavailability and efficacy profile driven by the inhibition of the ATR-CHK1 signaling axis.[5]
Molecular Mechanism & Rationale
To understand the PK requirements of Ceralasertib, one must first grasp its pharmacodynamic (PD) trigger. ATR is the master regulator of the DNA Damage Response (DDR) to replication stress.[2][6]
Mechanism of Action: Synthetic Lethality
Ceralasertib binds to the ATP-binding pocket of ATR, preventing the phosphorylation of CHK1 (Checkpoint Kinase 1) at Serine 345.
-
Normal Cells: Rely on ATM and other redundant pathways to repair DNA double-strand breaks.
-
ATM-Deficient Cancer Cells: Heavily rely on ATR for survival. When ATR is inhibited by Ceralasertib, these cells lose their G2/M checkpoint, enter mitosis with unrepaired DNA, and undergo mitotic catastrophe (Synthetic Lethality).
Diagram 1: ATR Signaling & Ceralasertib Intervention
The following diagram illustrates the critical signaling node where Ceralasertib acts.
Caption: Ceralasertib blocks ATR-mediated phosphorylation of CHK1, forcing cells with replication stress to bypass repair checkpoints and undergo apoptosis.
Preclinical Pharmacokinetic Profile
The formate salt of AZD6738 is utilized to improve aqueous solubility, which is critical for achieving consistent oral absorption. In preclinical mouse models, the compound exhibits non-linear pharmacokinetics due to pre-systemic saturation at higher doses.
Key PK Parameters (Mouse)
The following data summarizes the PK profile in female Balb/c mice following a single oral (PO) dose.
| Parameter | Definition | Low Dose (2 mg/kg) | Therapeutic Dose (25-50 mg/kg) | Notes |
| Time to max concentration | 60 min | 15–30 min | Absorption is rapid; faster at higher doses. | |
| Max plasma concentration | ~0.5 | > 4.0 | Dose-proportional increase observed. | |
| Elimination Half-life | ~1.5 h | ~1.5 – 1.9 h | Short half-life necessitates daily (QD) or BID dosing. | |
| Oral Bioavailability | ~31% | ~81% | Bioavailability increases with dose (saturation of first-pass metabolism).[4] | |
| Plasma Binding | Protein Binding | N/A | Moderate | Species-dependent; typically moderate in rodents. |
| CNS Penetration | Brain/Plasma Ratio | Low | Low (< 0.[7]1) | Limited blood-brain barrier penetration in standard models. |
Scientist's Insight:
The increase in bioavailability (
Experimental Protocols for PK Assessment
To generate reproducible PK data, strict adherence to formulation and bioanalysis protocols is required.
A. Formulation Strategy (Critical)
Ceralasertib free base has poor water solubility. The formate salt is preferred. If using the free base, you must use a co-solvent system.
Recommended Vehicle (Oral Gavage):
-
Composition: 10% DMSO + 40% PEG 300 + 5% Tween 80 + 45% Saline (0.9%).[8]
-
Preparation Protocol:
-
Weigh this compound powder.
-
Dissolve completely in DMSO (10% of final vol) with vortexing/sonication. Ensure clarity.
-
Add PEG 300 (40% of final vol) and vortex.
-
Add Tween 80 (5% of final vol) and vortex.
-
Slowly add Saline (45% of final vol) while mixing.
-
Note: The solution should be clear. If precipitation occurs, sonicate at 37°C. Prepare fresh weekly and store at 4°C.
-
B. Bioanalysis: LC-MS/MS Workflow
Quantification of Ceralasertib in mouse plasma requires a "dilute and shoot" protein precipitation method to minimize matrix effects while maintaining high throughput.
Instrument Parameters:
-
Column: Phenomenex Polar-RP (or equivalent C18),
mm. -
Gradient: 35% B to 95% B over 3.5 min.
Sample Preparation Protocol:
-
Collection: Collect blood into K2-EDTA tubes. Centrifuge at 2,000 x g for 10 min to harvest plasma.
-
Precipitation: Transfer 50
L plasma to a 96-well plate. -
Extraction: Add 150
L ice-cold Methanol containing Internal Standard (e.g., Imatinib or deuterated AZD6738). -
Mixing: Vortex for 5 mins; Centrifuge at 3,000 x g for 20 mins at 4°C.
-
Injection: Inject 5–10
L of the supernatant into the LC-MS/MS.
Diagram 2: PK Study Workflow
This workflow ensures data integrity from dosing to data analysis.
Caption: Step-by-step workflow for evaluating Ceralasertib pharmacokinetics in murine models.
PK/PD Correlation & Efficacy
In preclinical efficacy studies, the PK profile must be linked to pharmacodynamic biomarkers to validate target engagement.
Biomarker: pCHK1 (Ser345)
Since Ceralasertib inhibits ATR kinase activity, the direct downstream effect is the reduction of CHK1 phosphorylation.[12]
-
Measurement: Western blot or ELISA of tumor lysates.
-
Timepoint: Max inhibition typically occurs 1–2 hours post-dose (correlating with
). -
Threshold: Significant tumor growth inhibition (TGI) in xenografts (e.g., LoVo, ATM-deficient models) correlates with maintaining free plasma concentrations above the cellular IC50 (~74 nM) for >8 hours.
Dosing Regimen Rationale
Due to the short half-life (~1.5 h) and the reversible nature of the inhibitor, daily dosing (QD) is essential to maintain suppression of the ATR-CHK1 axis during the S-phase of the cell cycle. Intermittent dosing (e.g., 3 days on, 4 days off) is often explored in combination with chemotherapy (e.g., Carboplatin) to allow recovery of normal tissue (bone marrow) while maintaining anti-tumor pressure.
References
-
Foote, K. M., et al. (2018).[5][13] Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent.[3][5][6][14] Journal of Medicinal Chemistry, 61(22), 9889–9907.[5] [6][14]
-
Checkley, S., et al. (2015). Preclinical PK/PD modelling of AZD6738, a novel ATR inhibitor, to support clinical development.[3] Scientific Reports (Nature), 5, 13522.
-
Vendetti, F. P., et al. (2015). The orally active and bioavailable ATR kinase inhibitor AZD6738 potentiates the anti-tumor effects of cisplatin to resolve ATM-deficient non-small cell lung cancer in vivo. Oncotarget, 6(42), 44289–44305.
-
Reral, C., et al. (2020).[8] Dose-Dependent Bioavailability and Tissue Distribution of the ATR Inhibitor AZD6738 (ceralasertib) in Mice.[4][15] Pharmaceutical Research, 37, 1-12.
-
AstraZeneca. (2025). Ceralasertib (AZD6738) Mechanism of Action and Pipeline Description. AstraZeneca Oncology Pipeline.
Sources
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- 3. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. AZD6738 [openinnovation.astrazeneca.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 9. LC-MS/MS assay for the simultaneous quantitation of the ATM inhibitor AZ31 and the ATR inhibitor AZD6738 in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS assay for the simultaneous quantitation of the ATM inhibitor AZ31 and the ATR inhibitor AZD6738 in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Oncology Reports [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Preparation and Handling of Ceralasertib Formate Stock Solutions
Abstract & Scope
This technical guide details the precise formulation of Ceralasertib formate stock solutions in Dimethyl Sulfoxide (DMSO) for biological assays. Ceralasertib (AZD6738) is a potent, selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3][4][5][6][7]
Crucial Distinction: This protocol specifically addresses the Formate Salt form (MW: ~458.54 g/mol ). Researchers often confuse this with the Free Base (MW: ~412.5 g/mol ). Failure to account for the formate counterion mass will result in a ~11% under-dosing error in molarity, potentially invalidating IC50 data.
Compound Profile & Physicochemical Properties[1][8][9]
| Parameter | Specification | Notes |
| Compound Name | This compound | Synonyms: AZD6738 Formate |
| CAS Number | 1352280-98-8 | Distinct from Free Base (1352226-88-0) |
| Molecular Weight | 458.54 g/mol | CRITICAL: Use this value for Molarity calc.[1][5][8] |
| Solubility (DMSO) | ~30 - 60 mg/mL | High solubility in anhydrous DMSO.[1] |
| Solubility (Water) | Insoluble | Do not attempt aqueous stock preparation.[1][9] |
| Stock Storage | -80°C | Stable for 6 months. Avoid freeze-thaw cycles.[1][10][11] |
| Primary Target | ATR Kinase | IC50 ~1 nM (Cell-free assay).[1][6][7] |
Protocol: Stock Solution Preparation
Materials Required[5][6][7][11][12][13][14][15][16]
-
This compound: Solid powder (Store at -20°C, desiccated).[1]
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity, cell-culture grade (e.g., Sigma-Aldrich Hybridoma grade).[1]
-
Note: DMSO is hygroscopic.[12] Use a fresh bottle or one stored over molecular sieves. Water absorption causes compound precipitation.
-
-
Vials: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid standard plastics for long-term DMSO storage due to leaching.[1]
Molarity Calculation (The "Why")
To prepare a 10 mM stock solution, you must account for the salt factor.
Example: Preparing 1 mL of 10 mM stock.
[1](Note: If using the Free Base, you would only weigh 4.125 mg. The extra 0.46 mg accounts for the formate salt).
Step-by-Step Workflow
-
Equilibration: Remove the this compound vial from -20°C storage. Do not open yet. Allow it to equilibrate to room temperature (approx. 15–30 mins) inside a desiccator.
-
Reasoning: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic powder, leading to hydrolysis or weighing errors.
-
-
Weighing: In a fume hood, accurately weigh ~4.6 mg of powder into a sterile amber glass vial. Record the exact mass (e.g., 4.72 mg).
-
Volume Adjustment: Calculate the exact volume of DMSO required to reach 10 mM based on the actual weighed mass.
-
Example: If you weighed 4.72 mg:
.[1]
-
-
Dissolution: Add the calculated volume of anhydrous DMSO. Vortex rigorously for 30–60 seconds. The solution should be clear and colorless to slightly yellow.
-
QC Check: Inspect for particulates. If undissolved, sonicate in a water bath (ambient temp) for 2 minutes.
-
-
Aliquoting: Dispense into single-use aliquots (e.g., 20–50 µL) in sterile polypropylene microcentrifuge tubes (DMSO-compatible).
-
Storage: Store at -80°C. Label clearly: "this compound 10mM [Date]".
Visualization: Preparation Workflow
Figure 1: Critical workflow for preparing hygroscopic inhibitor stocks to ensure molarity accuracy.
Protocol: Application in Cell Culture[8][16]
DMSO Tolerance & Controls
Ceralasertib is highly potent (nM range).[1] Direct dilution from 10 mM stock to media is difficult to pipette accurately and may cause local precipitation.
-
Max DMSO: Ensure final DMSO concentration in culture is < 0.5% (ideally < 0.1%) to avoid solvent toxicity.[1][13]
-
Vehicle Control: All control wells must contain the exact same % of DMSO as the treatment wells.
Serial Dilution Strategy (Intermediate Plate)
Do not add 100% DMSO stock directly to cells. Use an "Intermediate Dilution" method.
Scenario: Treating cells at 1 µM final concentration.
-
Step 1 (Intermediate Stock): Dilute 10 mM stock 1:100 in culture media (or PBS).[1]
-
Mix 10 µL Stock (10 mM) + 990 µL Media.
-
Result:100 µM solution (1% DMSO).[1]
-
-
Step 2 (Final Treatment): Dilute the Intermediate Stock 1:100 into the cell well.
-
Add 10 µL Intermediate (100 µM) to 990 µL Media on cells.
-
Result:1 µM final drug concentration.
-
Final DMSO: 0.01% (Safe).[1]
-
Mechanism of Action (Biological Context)
Ceralasertib inhibits ATR, preventing the phosphorylation of CHK1, which is critical for arresting the cell cycle during replication stress.[2][4] This forces cells with DNA damage to enter mitosis prematurely, leading to mitotic catastrophe.
Figure 2: Ceralasertib blocks the ATR-CHK1 axis, forcing cells with replication stress into apoptosis.[1]
Troubleshooting & Stability
| Issue | Probable Cause | Solution |
| Precipitation on Thaw | Moisture contamination or cold DMSO.[1] | Sonicate at 37°C for 5 mins. Ensure DMSO was anhydrous during prep. |
| Cytotoxicity in Controls | DMSO % too high (>0.5%).[1] | Use the "Intermediate Dilution" method (Sec 4.2) to lower DMSO load. |
| Inconsistent IC50 | Incorrect MW used (Free base vs Formate). | Recalculate stock using MW 458.54 . |
| Crystal formation in Media | "Crash out" due to low aqueous solubility. | Do not exceed 100 µM in aqueous media. Mix rapidly upon addition. |
References
-
MedChemExpress. this compound Product Information & Properties. Retrieved from [1]
-
Cayman Chemical. AZD 6738 (Ceralasertib) Product Insert.[1][7] Retrieved from [1]
-
National Cancer Institute (NCI). Ceralasertib (AZD6738) Agent Description and Clinical Development.[1] Retrieved from [1]
-
Selleck Chemicals. Inhibitor Handling Instructions: DMSO Stock Preparation. Retrieved from [1]
-
BenchChem. Preparation of Stock Solutions in DMSO for Cell Culture. Retrieved from [1]
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In vivo xenograft dosing schedule for Ceralasertib formate oral administration
In Vivo Xenograft Dosing with Ceralasertib (AZD6738): An Application Guide
Introduction: The Rationale for Targeting ATR in Oncology
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA Damage Response (DDR), a complex signaling network essential for maintaining genomic integrity.[1][2] In response to DNA replication stress—a hallmark of many cancers—ATR activates downstream effectors like CHK1 to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair.[3][4][5] This allows cancer cells to survive DNA damage and continue proliferating.
Ceralasertib (also known as AZD6738) is a potent, selective, and orally bioavailable inhibitor of ATR kinase.[4][6][7][8] By inhibiting ATR, Ceralasertib prevents the activation of the G2/M cell cycle checkpoint, leading to the accumulation of DNA damage and ultimately, mitotic catastrophe and apoptosis in cancer cells.[3][5] This mechanism is particularly effective in tumors with underlying defects in other DDR pathways, most notably those with loss-of-function mutations in the ATM gene, creating a synthetic lethal interaction.[6][9][10][11][12] Preclinical studies have consistently demonstrated that Ceralasertib can act as a potent monotherapy in such contexts and can synergistically enhance the efficacy of DNA-damaging agents like chemotherapy and PARP inhibitors.[13][14][15]
This guide provides a comprehensive framework for designing and executing in vivo xenograft studies using orally administered Ceralasertib formate, focusing on dosing schedules, experimental design, and key pharmacodynamic endpoints.
The Mechanism: Exploiting Replication Stress and DDR Deficiencies
ATR is activated by single-stranded DNA (ssDNA) stretches that arise at stalled replication forks. Once active, ATR phosphorylates a multitude of substrates, with Checkpoint Kinase 1 (CHK1) being a primary effector.[5] This phosphorylation cascade is critical for preventing cells with damaged DNA from entering mitosis.[3] Ceralasertib, as an ATP-competitive inhibitor, directly blocks this kinase activity.[4][6] In tumor cells with high replication stress (e.g., due to oncogene expression like CCNE1 amplification) or defects in other repair pathways (like ATM deficiency), the reliance on the ATR pathway is heightened.[4] Inhibition by Ceralasertib in these "addicted" cells removes their ability to cope with endogenous or therapy-induced DNA damage, leading to cell death.[4]
Caption: Figure 2. Experimental workflow for a monotherapy xenograft study.
Part 3: Assessing Efficacy and Pharmacodynamics
Evaluating the biological effect of Ceralasertib is crucial for correlating drug exposure with target modulation and antitumor activity.
Efficacy Endpoints
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint. TGI is calculated by comparing the change in mean tumor volume of the treated group to the vehicle control group. [4]* Tumor Regression: In highly sensitive models or effective combination therapies, tumor shrinkage may be observed. [13][16]* Survival: In some studies, animals may be monitored until tumors reach a predetermined endpoint size, allowing for Kaplan-Meier survival analysis.
Pharmacodynamic (PD) Biomarkers
To confirm that Ceralasertib is hitting its target in vivo, tumors can be harvested at specific time points after the final dose (e.g., 2, 8, and 24 hours) for biomarker analysis. [4][17]
-
Target Inhibition (pCHK1): Ceralasertib inhibits ATR, which prevents the phosphorylation of CHK1 at Serine 345. A decrease in pCHK1 levels is a direct indicator of target engagement. [4][5]2. DNA Damage (γH2AX): Inhibition of ATR leads to the collapse of replication forks and the formation of DNA double-strand breaks, which are marked by the phosphorylation of H2AX (γH2AX). An increase in pan-nuclear γH2AX staining is a robust marker of Ceralasertib-induced DNA damage. [4][6][13]3. ATM Pathway Activation (pRAD50): As a compensatory mechanism, the ATM pathway may be activated in response to the DNA damage caused by ATR inhibition. An increase in phosphorylated RAD50 can be observed. [4][13] These biomarkers can be assessed by immunohistochemistry (IHC) or Western blotting of tumor lysates. A strong correlation between dose, plasma drug concentration, PD marker modulation, and TGI provides a solid rationale for clinical development. [4]
Conclusion
The successful implementation of in vivo xenograft studies with this compound hinges on a rational approach to model selection, a well-defined dosing schedule, and meticulous execution of protocols. As an orally bioavailable ATR inhibitor, Ceralasertib offers significant potential as both a monotherapy for DDR-deficient cancers and as a combination agent to sensitize tumors to conventional therapies. By carefully considering the scientific principles outlined in this guide, researchers can generate high-quality, reproducible data to further elucidate the therapeutic promise of targeting the ATR pathway.
References
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AstraZeneca. (n.d.). AZD6738. AstraZeneca Open Innovation. Retrieved from [Link]
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He, Y., & Jiang, X. (2025, August 7). Mechanisms and Applications of AZD6738 on Breast Cancer. ResearchGate. Retrieved from [Link]
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Wallez, Y., et al. (2022). ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib. Cancer Research, 82(6), 1057-1071. AACR Journals. Retrieved from [Link]
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Wallez, Y., et al. (2022). ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib. PMC. Retrieved from [Link]
-
Vendetti, F. P., et al. (2022). Dose-Dependent Bioavailability and Tissue Distribution of the ATR Inhibitor AZD6738 (ceralasertib) in Mice. PMC. Retrieved from [Link]
-
Yap, T. A., et al. (2021). Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study. Clinical Cancer Research, 27(19), 5344-5354. AACR Journals. Retrieved from [Link]
-
Wallez, Y., et al. (2023). Data from ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib. Figshare. Retrieved from [Link]
-
Sato, M., et al. (2021). ATR inhibitor AZD6738 increases the sensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting repair of DNA damage. PMC. Retrieved from [Link]
-
Yap, T. A., et al. (2021). Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study. ScienceOpen. Retrieved from [Link]
-
Turchi, G., et al. (2023). Relevance of ATM Status in Driving Sensitivity to DNA Damage Response Inhibitors in Patient-Derived Xenograft Models. MDPI. Retrieved from [Link]
-
Vendetti, F. P., et al. (2022). Dose-dependent bioavailability and tissue distribution of the ATR inhibitor AZD6738 (ceralasertib) in mice. Cancer Chemotherapy and Pharmacology, 90(1), 1-11. PubMed. Retrieved from [Link]
-
Pomerantz, M., et al. (n.d.). ATM Loss Confers Greater Sensitivity to ATR Inhibition than PARP Inhibition in Preclinical Prostate Cancer Models. Prostate Cancer Foundation. Retrieved from [Link]
-
Vendetti, F. P., et al. (2022). Dose-Dependent Bioavailability and Tissue Distribution of the ATR Inhibitor AZD6738 (ceralasertib) in Mice. ResearchGate. Retrieved from [Link]
-
Konecny, G. E., et al. (2023). Combination ATR (ceralasertib) and PARP (olaparib) Inhibitor (CAPRI) trial in acquired PARP-inhibitor-resistant homologous recombination deficient ovarian cancer. PMC. Retrieved from [Link]
-
Vendetti, F. P. (2022, March 21). The Pharmacokinetics, Toxicity, and Immunological Effects of the Oral Ataxia Telangiectasia and Rad3-Related Inhibitors AZD6738 (ceralasertib) and BAY-1895344 (elimusertib). D-Scholarship@Pitt. Retrieved from [Link]
-
Hwang, J. H., et al. (2019). ATM Loss Confers Greater Sensitivity to ATR Inhibition than PARP Inhibition in Prostate Cancer. PMC. Retrieved from [Link]
-
Checkley, D., et al. (2015). Bridging the gap between in vitro and in vivo: Dose and schedule predictions for the ATR inhibitor AZD6738. British Journal of Cancer, 113(4), 625-634. PubMed. Retrieved from [Link]
-
Hoshino, T., et al. (2025, December 6). Ceralasertib, an ATR kinase inhibitor, as monotherapy in Japanese patients with advanced solid malignancies: Results from a phase 1 study. PMC. Retrieved from [Link]
-
Checkley, D., et al. (2025, August 6). Bridging the gap between in vitro and in vivo: Dose and schedule predictions for the ATR inhibitor AZD6738. ResearchGate. Retrieved from [Link]
-
Schmitt, A., et al. (2017). ATM Deficiency Is Associated with Sensitivity to PARP1- and ATR Inhibitors in Lung Adenocarcinoma. Cancer Research, 77(11), 3040-3056. AACR Journals. Retrieved from [Link]
-
Wallez, Y., et al. (2022). ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination. SciSpace. Retrieved from [Link]
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Hwang, J. H., et al. (2023). Data from ATM Loss Confers Greater Sensitivity to ATR Inhibition Than PARP Inhibition in Prostate Cancer. Figshare. Retrieved from [Link]
-
IACUC. (n.d.). Oral Gavage In Mice and Rats. Retrieved from [Link]
-
Florida State University Office of Research. (2016, October 26). Oral Gavage in the Mouse. Retrieved from [Link]
-
Vendetti, F. P., et al. (2023). The schedule of ATR inhibitor AZD6738 can potentiate or abolish antitumor immune responses to radiotherapy. JCI Insight, 8(4). PubMed. Retrieved from [Link]
-
Washington State University. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction. Retrieved from [Link]
-
Virginia Tech. (2017, December 12). SOP: Mouse Oral Gavage. Retrieved from [Link]
-
Vendetti, F. P., et al. (2023). The schedule of ATR inhibitor AZD6738 can potentiate or abolish antitumor immune responses to radiotherapy. PMC. Retrieved from [Link]
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Checkley, D., et al. (2015). Bridging the gap between in vitro and in vivo: Dose and schedule predictions for the ATR inhibitor AZD6738. PMC. Retrieved from [Link]
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Vendetti, F. P., et al. (2015). The orally active and bioavailable ATR kinase inhibitor AZD6738 potentiates the anti-tumor effects of cisplatin to resolve ATM-deficient non-small cell lung cancer in vivo. Oncotarget, 6(42), 44430-44446. Retrieved from [Link]
-
New Drug Approvals. (2019, July 8). Ceralasertib, AZD 6738. Retrieved from [Link]
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Application Notes & Protocols for the Quantification of Intracellular Ceralasertib Formate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the quantitative analysis of Ceralasertib (AZD6738) formate within a cellular context. Ceralasertib is a potent, selective, and orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[1][2] Measuring the intracellular concentration of Ceralasertib is paramount for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, confirming target engagement, and optimizing dosing strategies in preclinical models. This guide moves beyond a simple recitation of steps, delving into the causality behind experimental choices to ensure robust, reproducible, and self-validating results. We present a highly sensitive and specific method utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for small-molecule quantification in complex biological matrices.[3][4]
Scientific Background: The ATR Signaling Pathway and Ceralasertib's Mechanism
To appreciate the significance of quantifying intracellular Ceralasertib, one must first understand its molecular target. The ATR kinase is a master regulator of the cellular response to DNA replication stress and certain types of DNA damage.[5][6] When replication forks stall or single-stranded DNA (ssDNA) is exposed, ATR is activated. It then phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (CHK1), to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair.[7] Many cancer cells exhibit high levels of replication stress and may have defects in other DDR pathways, making them highly dependent on ATR for survival.[6][8]
Ceralasertib functions as an ATP-competitive inhibitor, binding to the kinase domain of ATR and preventing the phosphorylation of its substrates like CHK1.[1] This abrogation of the ATR signaling cascade prevents cell cycle arrest, leading to the accumulation of DNA damage and ultimately, cell death (apoptosis), particularly in tumor cells with existing DDR defects.[9] Therefore, ensuring that Ceralasertib reaches its intracellular target at a sufficient concentration to inhibit ATR activity is a critical determinant of its therapeutic efficacy.
Figure 1: Ceralasertib's inhibition of the ATR signaling pathway.
Principle of the Method: LC-MS/MS for Intracellular Quantification
The accurate measurement of intracellular drug concentrations presents several challenges, including the small sample volume, the complexity of the cellular matrix, and the need to distinguish the parent drug from its metabolites.[10] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred technology to overcome these challenges due to its exceptional sensitivity, selectivity, and wide dynamic range.[4][11]
The workflow involves several key stages:
-
Sample Preparation: Cultured cells are treated with Ceralasertib formate. After treatment, cells are rapidly harvested and lysed to release the intracellular contents. Proteins and other macromolecules are precipitated and removed.
-
Chromatographic Separation (LC): The resulting cell extract is injected into a high-performance liquid chromatography (HPLC) system. Ceralasertib is separated from other cellular components based on its physicochemical properties as it passes through a column.[12]
-
Ionization and Mass Analysis (MS/MS): As Ceralasertib elutes from the LC column, it is ionized (e.g., via electrospray ionization - ESI). The first mass spectrometer (Q1) selects the Ceralasertib parent ion (precursor ion). This ion is then fragmented in a collision cell (Q2), and a specific, characteristic fragment ion (product ion) is selected and detected by the third mass spectrometer (Q3). This precursor-to-product ion transition is highly specific to Ceralasertib, a process known as Multiple Reaction Monitoring (MRM), which minimizes interference from the complex biological matrix.[11]
-
Quantification: The detector response is proportional to the amount of Ceralasertib present. By comparing the response from the cell samples to a standard curve generated with known concentrations of this compound, the exact amount in the cell lysate can be determined.[13]
Figure 2: General experimental workflow for intracellular Ceralasertib quantification.
Materials and Reagents
-
Cell Lines: Relevant cancer cell line (e.g., A549, U2OS, HT29).
-
Cell Culture Reagents: DMEM/RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Phosphate-Buffered Saline (PBS).
-
Chemicals: this compound (analytical standard), Ceralasertib-d4 or other stable isotope-labeled Ceralasertib (Internal Standard), LC-MS grade Acetonitrile, LC-MS grade Water, LC-MS grade Formic Acid.
-
Equipment: Cell culture incubator, biosafety cabinet, centrifuge, hemocytometer or automated cell counter, vortex mixer, precision pipettes.
-
Instrumentation: A validated HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Consumables: Cell culture flasks/plates, centrifuge tubes, HPLC vials.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency at the time of harvesting (e.g., 0.5 - 1.0 x 10^6 cells/well). Allow cells to adhere and grow for 24 hours.
-
Ceralasertib Treatment: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the stock solution in complete culture medium to achieve the desired final concentrations.
-
Incubation: Remove the old medium from the cells and replace it with the Ceralasertib-containing medium. Include a vehicle control (DMSO-containing medium). Incubate for the desired time period (e.g., 2, 6, 24 hours).
Protocol 2: Cell Harvesting and Lysis (Critical Step)
Causality Note: This step is critical for accuracy. Drug transporters can rapidly efflux compounds, and metabolic processes can continue post-treatment. Therefore, all steps must be performed quickly and on ice to halt these processes.
-
Aspirate Medium: At the end of the incubation period, place the 6-well plate on ice. Aspirate the drug-containing medium completely.
-
Rapid Wash: Immediately wash the cell monolayer twice with 2 mL of ice-cold PBS to remove any extracellular drug. Aspirate the PBS completely after each wash.
-
Cell Detachment: Add 200 µL of 0.25% Trypsin-EDTA to each well and incubate for 2-3 minutes at 37°C, just until cells detach.
-
Neutralize and Collect: Add 800 µL of ice-cold complete medium to neutralize the trypsin and collect the cell suspension into a 1.5 mL microcentrifuge tube.
-
Cell Counting: Take an aliquot (e.g., 20 µL) of the cell suspension and determine the exact cell number using a hemocytometer or automated cell counter. This is essential for normalizing the data.
-
Pellet Cells: Centrifuge the remaining cell suspension at 500 x g for 5 minutes at 4°C.
-
Final Wash: Aspirate the supernatant and gently resuspend the cell pellet in 1 mL of ice-cold PBS. Centrifuge again at 500 x g for 5 minutes at 4°C. This wash is crucial to eliminate any residual extracellular drug bound to the cell pellet.
-
Lysis and Extraction: Aspirate the PBS supernatant completely. Add 200 µL of ice-cold extraction solvent (Acetonitrile containing the internal standard, e.g., 50 nM Ceralasertib-d4) directly to the cell pellet. Vortex vigorously for 1 minute to ensure complete cell lysis and protein precipitation.[14]
Protocol 3: Sample Preparation for LC-MS/MS
-
Precipitate Removal: Centrifuge the lysed samples at >15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[15]
-
Supernatant Collection: Carefully transfer the supernatant, which contains Ceralasertib and the internal standard, to a clean HPLC vial. Avoid disturbing the pellet.
-
Storage: Samples are now ready for LC-MS/MS analysis. If not analyzed immediately, they can be stored at -80°C.
Protocol 4: LC-MS/MS Analysis
Method Note: The following parameters are a starting point and must be optimized for the specific instrument used. Parameters can be adapted from published assays for Ceralasertib or similar ATR inhibitors.[16][17]
| Parameter | Recommended Setting |
| LC System | UPLC System (e.g., Waters Acquity, Agilent 1290) |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start at 5% B, ramp to 95% B over 3-5 minutes, hold, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Volume | 3-5 µL |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo, Agilent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Ceralasertib: 413.2 -> 334.0[17] (Optimize for your instrument) |
| Ceralasertib-d4 (IS): 417.2 -> 338.2[17] (Optimize for your instrument) | |
| Key MS Voltages | Optimize Ion Spray Voltage, Declustering Potential, Collision Energy |
Data Analysis and Quantification
-
Standard Curve Preparation: Prepare a series of calibration standards by spiking known amounts of this compound (e.g., 0.1 to 1000 ng/mL) and a fixed concentration of the internal standard into the same extraction solvent used for the samples.
-
Data Acquisition: Analyze the standards and the cell samples by LC-MS/MS.
-
Peak Integration: Integrate the chromatographic peak areas for both Ceralasertib and the internal standard (IS) for all standards and samples.
-
Standard Curve Generation: Calculate the ratio of the (Ceralasertib Peak Area / IS Peak Area) for each standard. Plot this ratio against the known concentration of Ceralasertib. Perform a linear regression (with 1/x or 1/x² weighting) to generate a standard curve. The R² value should be >0.99.
-
Calculate Amount in Sample: For each cell sample, calculate the ratio of (Ceralasertib Peak Area / IS Peak Area). Use the regression equation from the standard curve to determine the concentration of Ceralasertib in the analyzed extract (in ng/mL).
-
Calculate Total Amount per Cell:
-
Amount (ng) = Concentration from curve (ng/mL) * Extraction Volume (mL)
-
Amount per cell (pg/cell) = Total Amount (pg) / Total Cell Number
-
-
Calculate Intracellular Concentration (Molarity):
-
This requires an estimation of the average cell volume for your specific cell line (a typical value for a mammalian cell is ~2 pL or 2 x 10⁻¹² L, but this should be verified).
-
Amount per cell (moles) = [Amount per cell (g) / Molar Mass of Ceralasertib (412.51 g/mol )][18]
-
Intracellular Conc. (M) = Amount per cell (moles) / Average Cell Volume (L)
-
Assay Validation
To ensure the trustworthiness of the results, the analytical method must be validated.[19] Key validation parameters include:
| Parameter | Description | Acceptance Criteria |
| Linearity | The range over which the assay is accurate and precise. | R² > 0.99 for the calibration curve over the expected concentration range. |
| Accuracy | Closeness of measured value to the true value. | Mean value within ±15% of the nominal value for Quality Control (QC) samples. |
| Precision | Repeatability of the measurement. | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤15% for QC samples. |
| LLOQ | The Lowest Limit of Quantification. | The lowest standard on the curve that can be measured with acceptable accuracy (±20%) and precision (≤20% RSD). |
| Recovery | The efficiency of the extraction process. | Compare the response of pre-extracted spikes vs. post-extracted spikes. Should be consistent and reproducible. |
References
-
Weber, A. M., & Ryan, A. J. (2015). Molecular Pathways: Targeting ATR in Cancer Therapy. Clinical Cancer Research, 21(13), 2896-2902. Retrieved from [Link]
-
Saldivar, J. C., Cortez, D., & Cimprich, K. A. (2017). The essential functions of the ATR signaling pathway. Cell, 170(4), 623-636. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 27). What is Ceralasertib used for? Retrieved from [Link]
-
Lecona, E., & Fernandez-Capetillo, O. (2016). Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway. The Journal of biological chemistry, 291(48), 24967–24974. Retrieved from [Link]
-
Wang, Y., et al. (2024). Mechanisms and Applications of AZD6738 on Breast Cancer. Proceedings of the 2024 International Conference on Biological Engineering and Medical Science (ICBioMed 2024). Retrieved from [Link]
-
Matsuoka, S., et al. (2007). Profiling of UV-induced ATM/ATR signaling pathways. Proceedings of the National Academy of Sciences, 104(23), 9633-9638. Retrieved from [Link]
-
Kultur, F., et al. (2020). Optimization of cell lysis and protein digestion protocols for protein analysis by LC-MS/MS. Proteome Science, 18(1), 1-13. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Ceralasertib (AZD6738). Division of Cancer Treatment and Diagnosis. Retrieved from [Link]
-
AstraZeneca. (n.d.). AZD6738. Open Innovation. Retrieved from [Link]
-
Kousholt, A. N., & Sorensen, C. S. (2015). ATM and ATR signaling at a glance. Journal of Cell Science, 128(23), 4271-4277. Retrieved from [Link]
-
University of Washington. (n.d.). Mass Spectrometry Appropriate Protocol for Cell Lysis using Probe Sonication. Retrieved from [Link]
-
University of Washington. (n.d.). Protein Preparation and Separation. Retrieved from [Link]
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Intuyod, K., et al. (2019). Validation of Cell-Based Assay for Quantification of Sesamol Uptake and Its Application for Measuring Target Exposure. Molecules, 24(19), 3521. Retrieved from [Link]
-
Valle, J., et al. (2017). LC–MS/MS assay for the quantitation of the ATR kinase inhibitor VX-970 in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 146, 303-308. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ceralasertib. PubChem Compound Database. Retrieved from [Link]
-
Choi, M. K., & Song, I. S. (2016). Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells. Drug Metabolism and Disposition, 44(3), 356-364. Retrieved from [Link]
-
Loryan, I., et al. (2013). Rapid Measurement of Intracellular Unbound Drug Concentrations. Molecular Pharmaceutics, 10(6), 2416-2425. Retrieved from [Link]
-
GARDP. (n.d.). Intracellular concentration assays. REVIVE. Retrieved from [Link]
-
Chu, X., et al. (2018). Advancing Predictions of Tissue and Intracellular Drug Concentrations Using In Vitro, Imaging and PBPK Modeling Approaches. The AAPS Journal, 20(4), 75. Retrieved from [Link]
-
Obach, R. S. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Current Protocols in Pharmacology, Chapter 7, Unit 7.10. Retrieved from [Link]
-
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]
-
Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]
-
European Patent Office. (n.d.). Method for measuring ATR inhibition mediated increases in DNA damage. Retrieved from [Link]
-
Dong, M. W., & Li, M. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. Retrieved from [Link]
-
Sonics & Materials, Inc. (n.d.). Rapid Measurement of Intracellular Unbound Drug Concentrations. Retrieved from [Link]
-
Loryan, I. (2016). Intracellular unbound drug concentrations. Diva Portal. Retrieved from [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Retrieved from [Link]
-
Chen, T., et al. (2015). Development of pharmacodynamic biomarkers for ATR inhibitors. FEBS Letters, 589(4), 481-488. Retrieved from [Link]
-
Parsels, L. A., et al. (2022). Dose-Dependent Bioavailability and Tissue Distribution of the ATR Inhibitor AZD6738 (ceralasertib) in Mice. Pharmaceutics, 14(2), 253. Retrieved from [Link]
-
Kim, S. T., et al. (2021). Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer. Clinical Cancer Research, 27(17), 4654-4663. Retrieved from [Link]
-
Toledo, L. I., et al. (2011). A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations. Nature Structural & Molecular Biology, 18(6), 721-727. Retrieved from [Link]
-
Foloppe, N., et al. (2014). Chemical strategies for development of ATR inhibitors. Expert Reviews in Molecular Medicine, 16, e8. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Improving Aqueous Solubility of Ceralasertib Formate (AZD6738)
[1]
Status: Operational Subject: In Vivo Formulation & Solubility Optimization Last Updated: February 22, 2026 Support Tier: Level 3 (Senior Application Scientist)[1]
Executive Summary
Ceralasertib (AZD6738) is a potent, orally bioavailable ATR kinase inhibitor.[1][2][3][4][5][6][7] While the formate salt is engineered for better solubility than the free base, it remains a Class II/IV compound (Biopharmaceutics Classification System) with significant aqueous solubility challenges, particularly at neutral pH.[1]
This guide addresses the "solubility cliff" often encountered during in vivo preparation. The critical failure mode for this compound is precipitation upon dilution with aqueous buffers. The protocols below prioritize the maintenance of supersaturation to ensure consistent bioavailability in rodent models.
Module 1: Formulation Protocols
Protocol A: The "Gold Standard" Cosolvent System
Recommended for: Standard PK/PD studies, xenograft models (H460, H23), and maximum tolerated dose (MTD) studies.[1]
This vehicle relies on cosolvency to keep the hydrophobic morpholino-pyrimidine core in solution.
Target Concentration: 5 – 10 mg/mL Vehicle Composition: 10% DMSO / 40% PEG300 (or Propylene Glycol) / 50% Aqueous Phase[1]
| Component | Function | Grade Requirement |
| DMSO | Primary Solubilizer | Anhydrous, Sterile Filtered (Moisture reduces solubility) |
| PEG300 | Cosolvent / Stabilizer | Ph.[1] Eur. / USP |
| Tween 80 (Optional) | Surfactant (Wetting) | Low Peroxide |
| Sterile Water / Saline | Bulking Agent | Endotoxin-free |
Step-by-Step Compounding (Critical Order of Addition)
Failure to follow this specific order will result in irreversible precipitation.
-
Weighing: Weigh Ceralasertib Formate powder into a sterile glass vial.
-
Primary Solubilization: Add 10% of total volume of DMSO.[7]
-
Action: Vortex vigorously or sonicate (30-60s) until the solution is perfectly clear and yellow.
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Checkpoint: If particles remain here, do not proceed.[1] Warm to 37°C if necessary.
-
-
Cosolvent Addition: Add 40% of total volume of PEG300 (or Propylene Glycol).
-
Action: Vortex immediately. The solution becomes viscous. Ensure no "oiling out" occurs.
-
-
Surfactant (Optional but Recommended): Add 5% Tween 80 if dosing >25 mg/kg.[1] Mix gently to avoid foaming.
-
Aqueous Dilution: Slowly add 45-50% of total volume of Sterile Water or Saline.
-
Technique: Add dropwise while vortexing.
-
Observation: The solution may turn slightly milky initially but should clarify. If it turns opaque white, the drug has crashed out (see Troubleshooting).[1]
-
Protocol B: The "Renal-Safe" Cyclodextrin System
Recommended for: Long-term dosing (>14 days), sensitive mouse strains (e.g., NSG), or IV administration.[1]
This method uses Sulfobutylether-β-Cyclodextrin (SBE-β-CD / Captisol®) to encapsulate the hydrophobic drug moiety, preventing precipitation without high concentrations of organic solvents.[1]
Target Concentration: 2 – 4 mg/mL Vehicle Composition: 10% DMSO / 90% (20% SBE-β-CD in Saline)[1]
-
Prepare Vehicle Stock: Dissolve SBE-β-CD powder in sterile saline to create a 20% w/v solution . Filter sterilize (0.22 µm).
-
Solubilize Drug: Dissolve this compound in 100% DMSO (10% of final volume).
-
Complexation: Slowly add the 20% SBE-β-CD solution (90% of final volume) to the DMSO stock.
Module 2: Visualization of Workflow
The following diagram illustrates the critical decision pathways and failure points during formulation.
Figure 1: Decision tree for vehicle selection based on study duration and required dosage.
Module 3: Troubleshooting & FAQs
Q1: My solution precipitated immediately upon adding water. Can I save it?
Diagnosis: This is "solvent shock." Adding water too fast changes the dielectric constant of the solvent mixture, forcing the hydrophobic drug out of solution before it can stabilize. Recovery:
-
Add more PEG300 (up to 10% extra volume).[1]
-
Sonicate at 40°C for 10-15 minutes.
-
If it remains cloudy: Discard. Once Ceralasertib crystallizes from a supersaturated solution, redissolving it requires returning to 100% organic solvent.[1]
-
Prevention: Always add the aqueous phase dropwise into the vortexing organic phase.
Q2: Why does the pH drift after 24 hours?
Analysis: this compound is a salt of a weak base and a weak acid. In solution, the formate ion can equilibrate, potentially raising the pH.[1] Impact: If pH rises > 5.0, the free base form of Ceralasertib (which is practically insoluble) may precipitate.[1] Fix:
-
Prepare formulations fresh daily (QD).
-
If storage is required, check pH; if it drifts > 5.5, adjust carefully with dilute formic acid (not HCl, to avoid counter-ion competition).[1]
Q3: Can I use CMC-Na or Methylcellulose (Suspension) instead?
Answer: Yes, but with caveats.
-
Pros: Allows for higher drug loading (>50 mg/kg) without toxic vehicle effects.[1]
-
Cons: Bioavailability is significantly lower than solution formulations because the dissolution rate becomes the rate-limiting step.
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Protocol: Use 0.5% Hydroxypropyl Methylcellulose (HPMC) + 0.1% Tween 80 .[1] You must micronize the powder before suspending to ensure uniform dosing.
Q4: Is the formate salt equivalent to the free base for dosing calculations?
Answer: No. You must correct for the molecular weight.
Module 4: Data Summary
| Parameter | Value / Note |
| Solubility (Water) | < 1 mg/mL (Insoluble) |
| Solubility (DMSO) | > 70 mg/mL (Excellent) |
| Solubility (10/40/50 Vehicle) | ~ 7.6 mg/mL (Stable for <24h) |
| pKa | ~3.5 - 4.5 (Pyridine/Pyrimidine N) |
| LogP | ~2.3 (Moderate Lipophilicity) |
| Storage (Stock) | -80°C (DMSO stock), -20°C (Powder) |
References
-
Foote, K. M., et al. (2018).[1] Discovery of AZD6738, a Potent and Selective Inhibitor of ATR Kinase with High Efficiency in Combination with DNA-Damaging Agents. Journal of Medicinal Chemistry.
-
Vendetti, F. P., et al. (2015).[1] The orally active and bioavailable ATR kinase inhibitor AZD6738 potentiates the anti-tumor effects of CDDP to resolve ATM-deficient non-small cell lung cancer in vivo.[7] Oncotarget.
-
Kim, H. J., et al. (2017).[1] Dose-Dependent Bioavailability and Tissue Distribution of the ATR Inhibitor AZD6738 (ceralasertib) in Mice. Cancer Research / NIH.
-
Selleck Chemicals. (2024).[1] Ceralasertib (AZD6738) Datasheet and Solubility Protocol.[1]
-
MedChemExpress. (2024).[1] this compound Technical Data & In Vivo Formulation Guide.
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- 5. Dose-Dependent Bioavailability and Tissue Distribution of the ATR Inhibitor AZD6738 (ceralasertib) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. file.medchemexpress.com [file.medchemexpress.com]
Preventing precipitation of Ceralasertib formate in cell culture media
A Guide to Preventing and Troubleshooting Precipitation
Welcome to the Technical Support Center for Ceralasertib formate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling of this compound in cell culture, with a primary focus on preventing and resolving precipitation issues. As a Senior Application Scientist, this guide synthesizes technical data with practical, field-proven insights to ensure the integrity and reproducibility of your experiments.
Understanding the Challenge: The Physicochemical Properties of this compound
Ceralasertib, also known as AZD6738, is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway.[1] It is formulated as a formate salt to improve its pharmaceutical properties.[2] Like many small molecule kinase inhibitors, Ceralasertib is a lipophilic compound with limited aqueous solubility, a characteristic that presents challenges in in vitro settings.[3]
A clinical study has noted that at higher doses, increases in Ceralasertib exposure are not proportionate, which is presumed to be due to the limited solubility of its current formulation.[4] This inherent low solubility is a key factor to consider when preparing solutions for cell culture experiments.
Key Physicochemical Characteristics:
| Property | Value/Information | Source(s) |
| Molecular Formula | C₂₀H₂₄N₆O₂S | [5] |
| Molecular Weight | 412.51 g/mol | [6] |
| Formulation | Formate Salt | [2] |
| Solubility in DMSO | ≥ 38 mg/mL (92.12 mM) | [6] |
| Solubility in Ethanol | ~30 mg/mL | [7] |
| Aqueous Solubility | Sparingly soluble | [7] |
Troubleshooting Guide: Preventing and Resolving this compound Precipitation
Precipitation of this compound in cell culture media can lead to inaccurate dosing and unreliable experimental results. This section provides a step-by-step guide to mitigate these issues.
Immediate Precipitation Upon Addition to Media
Causality: This is often due to "shock precipitation," where the highly concentrated, water-miscible organic solvent (DMSO) disperses rapidly in the aqueous medium, causing the localized concentration of this compound to exceed its aqueous solubility limit.
Step-by-Step Protocol to Avoid Shock Precipitation:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Perform Serial Dilutions in DMSO (if necessary):
-
If your final working concentration is very low, it is best to perform initial serial dilutions in DMSO to lower the stock concentration before adding it to the aqueous medium.[8]
-
-
Pre-warm the Cell Culture Medium:
-
Before adding the this compound stock solution, warm the cell culture medium to 37°C. This can help improve the solubility of some compounds.[8]
-
-
Step-wise Dilution into Pre-warmed Medium:
-
Instead of adding the concentrated DMSO stock directly to the final volume of media, first create an intermediate dilution in a smaller volume of pre-warmed media.
-
For example, to achieve a final concentration of 10 µM in 10 mL of media from a 10 mM stock, first add 1 µL of the stock to 99 µL of pre-warmed media to make a 100 µM intermediate solution.
-
Then, add 1 mL of this 100 µM intermediate solution to the remaining 9 mL of media.
-
-
Gentle and Continuous Mixing:
-
Add the this compound solution (stock or intermediate) dropwise to the pre-warmed medium while gently swirling or vortexing the medium. This ensures rapid and even dispersion, preventing localized high concentrations.
-
-
Maintain a Low Final DMSO Concentration:
Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing this compound working solutions.
Precipitation Over Time in the Incubator
Causality: This can be due to several factors, including the compound's instability at 37°C, interactions with media components, or changes in pH.
Troubleshooting Steps:
-
pH of the Cell Culture Medium:
-
The pH of most cell culture media is maintained between 7.2 and 7.4.[5] Ceralasertib, containing basic nitrogen heterocycles, is likely a weak base. As such, its solubility is expected to decrease as the pH increases towards and above its pKa.
-
The bicarbonate buffering system in most cell culture media, in equilibrium with the CO₂ in the incubator, is crucial for pH maintenance. However, this buffer system can influence the precipitation of ionizable drugs.[11][12]
-
Ensure your incubator's CO₂ levels are correctly calibrated for the bicarbonate concentration in your medium to maintain a stable pH.
-
-
Interaction with Media Components:
-
Serum Proteins: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to small molecules. While this can sometimes improve solubility, it can also lead to precipitation depending on the compound.[8] A study on AZD6738 (Ceralasertib) determined its plasma protein binding, indicating an interaction with serum proteins.[13] Consider testing different serum concentrations to see if this affects precipitation.
-
Salts and Other Components: Cell culture media are complex mixtures of salts, amino acids, and vitamins. High concentrations of certain ions can lead to the "salting out" of dissolved compounds.
-
-
Compound Stability:
-
Some compounds may have limited stability in aqueous solutions at 37°C over extended periods. It is always recommended to prepare fresh working solutions of this compound immediately before each experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is the pKa of Ceralasertib and how does it affect its solubility?
Q2: Why is Ceralasertib formulated as a formate salt?
Active pharmaceutical ingredients (APIs) are often formulated as salts to improve their physicochemical properties, such as solubility, stability, and ease of handling.[14] The formate salt of Ceralasertib was likely chosen to enhance these characteristics. In solution, the salt dissociates into the active Ceralasertib molecule and the formate counter-ion.[4][15]
Q3: Could the formate counter-ion have an effect on my cells?
Formic acid is a weak acid. While high concentrations of formic acid can be toxic to cells by inducing oxidative stress and apoptosis, the concentration of formate ions resulting from the typical micromolar concentrations of this compound used in cell culture is unlikely to have a significant biological effect.[16][17][18] However, it is always good practice to include appropriate vehicle controls in your experiments.
Q4: Can I prepare a large batch of this compound in cell culture medium and store it?
It is strongly advised not to prepare and store stock solutions of this compound in cell culture media, especially if it contains serum.[7] Components in the media can interact with the compound, potentially leading to degradation or precipitation over time. Always prepare fresh working solutions from a DMSO stock immediately before use.
Q5: I still see precipitation even after following the recommended protocol. What else can I do?
If precipitation persists, consider the following:
-
Lower the Final Concentration: Your intended working concentration may still be above the solubility limit of this compound in your specific cell culture medium. Try using a lower concentration.
-
Use Serum-Free Media for Initial Dissolution: If you suspect serum proteins are contributing to the precipitation, try preparing the final dilution in serum-free media first, and then add the serum.
-
Microscopy Check: Before treating your cells, take a small aliquot of your final working solution and examine it under a microscope to ensure no visible precipitate is present.
Logical Relationships in this compound Handling
Caption: Factors influencing this compound solubility and best practices.
By understanding the physicochemical properties of this compound and adhering to these best practices for its dissolution and handling, researchers can significantly reduce the risk of precipitation, leading to more accurate and reproducible experimental outcomes.
References
-
Formic acid induces Yca1p-independent apoptosis-like cell death in the yeast Saccharomyces cerevisiae. (2008). FEMS Yeast Research. [Link]
-
Formic acid induces Yca1p-independent apoptosis-like cell death in the yeast Saccharomyces cerevisiae. (2008). PubMed. [Link]
-
Formic acid and acetic acid induce a programmed cell death in pathogenic Candida species. (2014). PubMed. [Link]
-
Dose-Dependent Bioavailability and Tissue Distribution of the ATR Inhibitor AZD6738 (ceralasertib) in Mice. (2022). PMC. [Link]
-
Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs. (2025). Molecular Pharmaceutics. [Link]
-
Is bicarbonate buffer suitable as a dissolution medium? (2007). Die Pharmazie. [Link]
-
Toxicity Mechanism of Formic Acid is Directly Linked to ROS Burst and Oxidative Damage in Yeast Saccharomyces cerevisiae. (n.d.). ResearchGate. [Link]
-
ATR inhibitor AZD6738 increases the sensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting repair of DNA damage. (n.d.). PMC. [Link]
-
How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (2025). Pharmaceutical Online. [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. [Link]
-
Troubleshooting Cell Culture Media for Bioprocessing. (2014). BioProcess International. [Link]
-
Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent. (2018). Journal of Medicinal Chemistry. [Link]
-
In vitro methods to assess drug precipitation in the fasted small intestine - a PEARRL review. (2019). PubMed. [Link]
-
Pharmaceutical salts: a formulation trick or a clinical conundrum? (2009). Heart. [Link]
-
Ceralasertib. (n.d.). NCI - Division of Cancer Treatment and Diagnosis. [Link]
-
Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study. (n.d.). PMC. [Link]
-
Ceralasertib. (n.d.). PubChem. [Link]
-
Ceralasertib, AZD 6738. (2019). New Drug Approvals. [Link]
-
AstraZeneca's Ceralasertib Fails to Improve Overall Survival in Phase III Lung Cancer Trial. (2025). GeneOnline. [Link]
-
Multidrug resistance transporters P-gp and BCRP limit the efficacy of ATR inhibitor ceralasertib in cancer cells. (2024). PMC. [Link]
-
Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer. (n.d.). PMC. [Link]
-
Salt Selection in Drug Development. (2021). Pharmaceutical Technology. [Link]
-
Critical Factors in the Stability of Pharmaceutical Solid Forms. (2025). Solitek Pharma. [Link]
-
In vitro methods to assess drug precipitation. (n.d.). ResearchGate. [Link]
-
AZ's ATR inhibitor ceralasertib flunks lung cancer test. (2025). pharmaphorum. [Link]
-
ceralasertib. (n.d.). My Cancer Genome. [Link]
-
Ceralasertib (AZD6738). (n.d.). Vareum. [Link]
-
Ceralasertib (AZD6738), an oral ATR kinase inhibitor, in combination with carboplatin in patients with advanced solid tumors: a. (n.d.). Christie. [Link]
-
Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation. (n.d.). ResearchGate. [Link]
-
ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination. (n.d.). Semantic Scholar. [Link]
-
The toxic effects of formate in dissociated primary mouse neural cell cultures. (n.d.). PubMed. [Link]
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Technical Support Center: Ceralasertib Formate
Introduction and Scope
This technical guide provides researchers, scientists, and drug development professionals with a framework for troubleshooting and mitigating gastrointestinal (GI) issues observed during the oral dosing of Ceralasertib (AZD6738) formate in preclinical animal models. Ceralasertib is a potent and selective inhibitor of the ATR kinase, a key regulator in the DNA Damage Response (DDR) pathway.[1][2] While efficacious, its administration can be complicated by adverse GI findings such as diarrhea, poor appetite, and weight loss.
These issues can confound study outcomes and may originate from several factors: the drug's on-target mechanism, the physicochemical properties of the formate salt, or the composition of the dosing vehicle itself. This document focuses on systematically de-risking the dosing vehicle and formulation to ensure that observed toxicities are attributable to the pharmacological action of Ceralasertib, not the delivery method.
Frequently Asked Questions (FAQs)
Q1: We are seeing diarrhea and body weight loss in our study. Is this caused by Ceralasertib's mechanism or the dosing vehicle?
This is the most critical question to answer. Both can be contributing factors. ATR inhibitors can intrinsically affect the rapidly dividing cells of the gastrointestinal mucosa, potentially leading to on-target toxicity.[3] However, the vehicle can cause or exacerbate these issues through mechanisms like direct mucosal irritation or osmotic effects.[4][5] The essential first step is to run a parallel cohort of animals dosed with the vehicle alone at the same volume and schedule.[6] If the vehicle-only group shows similar, albeit less severe, GI signs, it strongly implicates the formulation as a primary contributor.
Q2: Why is the "formate" salt of Ceralasertib a particular concern for GI issues?
The formate salt, upon dissolution in the aqueous environment of the GI tract, can release formic acid. Formic acid is a known corrosive and irritant.[7][8] Ingestion, even in moderate amounts, can lead to burns in the mouth, throat, and stomach, causing symptoms such as pain, vomiting, and diarrhea.[9][10] This local irritant effect can be a significant confounding factor, especially if the formulation allows for a high local concentration of the dissolved drug salt.
Q3: Our current vehicle is a simple suspension in 0.5% methylcellulose. What are the first parameters we should check?
For a suspension, two key parameters to investigate immediately are homogeneity and particle size .
-
Homogeneity: Ensure the suspension is uniformly mixed before every dose. Inconsistent dosing can lead to animals receiving unexpectedly high concentrations of the drug.
-
Particle Size: Large drug crystals can cause mechanical irritation to the GI mucosa and have poor dissolution kinetics. If possible, consider using a micronized form of this compound to improve suspension quality and reduce local irritation.
Q4: What is osmolality, and how can it contribute to diarrhea?
Osmolality is the measure of solute concentration in a solution. The gut lining acts as a semi-permeable membrane. If a dosing vehicle is "hyperosmotic" or "hypertonic" (has a much higher solute concentration than the body's fluids), it will draw water from the body into the intestinal lumen via osmosis.[11] This influx of water increases fluid volume in the intestines, leading to accelerated transit and diarrhea.[12] Vehicles containing high concentrations of salts, sugars, or certain co-solvents like PEG 400 can be hyperosmotic.[4][5]
Systematic Troubleshooting Guide
Adverse GI effects should be addressed with a logical, stepwise approach to isolate and resolve the root cause. This workflow helps differentiate between vehicle-induced effects, local drug irritation, and systemic, on-target toxicity.
Diagram: Troubleshooting Workflow for GI Issues
The following diagram outlines the decision-making process for identifying and mitigating formulation-related GI toxicity.
Caption: A stepwise workflow for troubleshooting GI issues.
Step 1: Isolate the Vehicle Effect
Before any reformulation, you must determine if the vehicle is contributing to the observed toxicity.
-
Action: Dose a control group of animals with the vehicle alone. The volume, route, and frequency must be identical to the drug-treated group.
-
Analysis: Monitor the vehicle-only group for the same clinical signs (diarrhea, weight loss, changes in stool consistency, dehydration).
-
If signs are present: The vehicle is a significant contributor. Proceed to Step 2 .
-
If signs are absent: The vehicle is likely well-tolerated. The issue is more likely related to the drug substance itself (local irritation or on-target pharmacology). Proceed to Step 3 .
-
Step 2: Analyze and Reformulate the Vehicle
If the vehicle is implicated, assess its components for known GI liabilities.[5]
-
Osmolality: If using a solution with co-solvents (e.g., PEG300, Propylene Glycol) or solubilizing agents (e.g., cyclodextrins), the final formulation may be hyperosmotic.
-
Mitigation: Simplify the vehicle. Switch to a suspension-based vehicle using an inert agent like 0.5% w/v methylcellulose or carboxymethyl cellulose (CMC) in water, which are generally well-tolerated.[13] See Protocol 4.1 .
-
-
Excipient Toxicity: Some excipients, like DMSO and certain surfactants (e.g., Tween 80), can disrupt the gut barrier and cause irritation at higher concentrations.[4]
-
Mitigation: Minimize or eliminate these components. If a surfactant is necessary for wettability, use the lowest effective concentration (e.g., 0.1% Tween 80).
-
-
pH: The formate salt may create a locally acidic environment.
-
Mitigation: Consider preparing the suspension in a buffered solution (e.g., phosphate-buffered saline, PBS) at a neutral pH (7.0-7.4) to counteract this effect.
-
Step 3: Analyze Drug Substance and Dosing Regimen
If the vehicle is ruled out, focus on how the drug substance is presented to the GI tract.
-
Local Irritation (Formate Salt): A high local concentration of dissolved this compound can cause direct mucosal irritation.[9] A solution formulation will present the highest possible local concentration.
-
Mitigation: Switch from a solution to a well-dispersed suspension. A suspension reduces the concentration of drug in solution at any given time, minimizing direct irritation. Using micronized drug substance is highly recommended to ensure a smooth suspension and predictable dissolution.
-
-
On-Target Toxicity: As an ATR inhibitor, Ceralasertib may have unavoidable on-target effects on the gut.
-
Mitigation: The goal here is to reduce the peak concentration (Cmax) while maintaining the total exposure (AUC).
-
Split Dosing: Instead of a single daily dose (QD), administer half the dose twice a day (BID). This can lower the Cmax and reduce acute toxicity.
-
Reduce Dose Volume: High volumes can accelerate gastric emptying and alter absorption kinetics.[14] Ensure you are using the minimum practical volume for the species being studied.
-
-
Experimental Protocols
Protocol: Preparation of a Buffered Methylcellulose Suspension
This protocol describes the preparation of a common, low-irritation vehicle suitable for poorly soluble compounds.
-
Materials:
-
Methylcellulose (MC), 400 cP
-
Phosphate-Buffered Saline (PBS), 1X, sterile
-
This compound, micronized
-
Sterile water
-
Magnetic stir plate and stir bar
-
Autoclavable glass bottle
-
-
Procedure:
-
Calculate the required amount of MC for a final concentration of 0.5% w/v (e.g., 0.5 g for 100 mL).
-
Heat approximately one-third of the total required PBS volume to 60-70°C.
-
While stirring vigorously, slowly sprinkle the MC powder into the heated PBS to ensure dispersion and prevent clumping.
-
Once fully dispersed, remove from heat and add the remaining two-thirds of the PBS (at room temperature or cooled).
-
Continue stirring in a cold water bath or at 4°C until the solution becomes clear and viscous. Store the vehicle at 4°C.
-
On the day of dosing, weigh the required amount of this compound into a glass vial.
-
Add a small amount of the 0.5% MC in PBS vehicle to the drug powder and triturate to form a smooth, uniform paste. This step is critical to ensure proper wetting of the drug particles.
-
Gradually add the remaining vehicle in aliquots, mixing thoroughly after each addition, until the final target concentration is reached.
-
QC Check: Before dosing, visually inspect the formulation to ensure it is a homogenous suspension free of clumps. Stir continuously during the dosing procedure.
-
Protocol: Screening for an Alternative Vehicle
If a simple suspension is not sufficient, a screening study can identify a better-tolerated vehicle.
-
Select Candidate Vehicles: Choose 3-4 candidate formulations based on the physicochemical properties of Ceralasertib.
-
Table 1: Example Preclinical Formulations for Ceralasertib & Similar Compounds
Vehicle Composition Type Key Considerations Reference(s) 10% DMSO / 40% Propylene Glycol / 50% Water Solution Potential for hyperosmolality and DMSO-related toxicity. [1] 0.5% MC in sterile water or PBS Suspension Generally well-tolerated, low GI impact. Preferred starting point. [13][15] 10% DMSO / 90% Corn Oil Lipid Solution Good for lipophilic compounds; may improve absorption. [16] 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline Micellar Solution Complex vehicle; components can have intrinsic GI effects. [16] | 10% DMSO / 90% (20% SBE-β-CD in saline) | Solution (Complex) | Cyclodextrin can improve solubility but may have its own toxicity profile. |[16] |
-
-
Experimental Design:
-
Use a small number of animals per group (e.g., n=3-4).
-
Include a control group for each vehicle being tested (vehicle-only).
-
Dose animals with this compound in each candidate vehicle for 3-5 days.
-
Endpoints: Monitor daily clinical signs, body weight, food/water consumption, and stool consistency.
-
-
Selection: Choose the vehicle that provides the best balance of drug delivery and tolerability for definitive studies.
Appendices
Diagram: Potential Mechanisms of GI Issues with this compound
Caption: Factors contributing to observed gastrointestinal toxicity.
References
- Tradeasia International. (2023, March 2). What Are The Benefits And Side Effects Of Formic Acid?
-
GOV.UK. (2024, November 28). Formic acid: general information. Retrieved from [Link]
- GOV.UK. (2015, October 15). Formic acid: incident management.
- Vendetti, F. P., et al. (2022). ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib. Clinical Cancer Research.
- Valerio, D., et al. (2025).
-
AstraZeneca. AZD6738 - Open Innovation. Retrieved from [Link]
- Foote, K. M., et al. (2018). Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent. Journal of Medicinal Chemistry.
- Pestel, S., et al. (2006). Effect of commonly used vehicles on gastrointestinal, renal, and liver function in rats. Journal of Pharmacological and Toxicological Methods.
- Pestel, S., et al. (2006).
- BenchChem. (2025).
- Foote, K. M., et al. (2018). Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent.
- Manappallil, R. G., & Surendran, S. (2014). Acute Accidental Formic Acid Poisoning: A Common Problem Reported in Rubber Plantations in Sullia. Journal of Clinical and Diagnostic Research.
- Johnson, W., Jr., et al. (2014). Amended Safety Assessment of Formic Acid and Sodium Formate as Used in Cosmetics.
- Life Technologies (India) Pvt. Ltd. Ceralasertib.
- Reaper, P. M., et al. (2017). Abstract 2494: ATR inhibitor AZD6738 as monotherapy and in combination with olaparib or chemotherapy: defining pre-clinical dose-schedules and efficacy modelling. Cancer Research.
- Gad, S. C., et al. (2013). Vehicle selection for nonclinical oral safety studies.
- Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology.
-
Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]
- Ahmad, Z., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy.
- U.S. Food and Drug Administration. (2017, October 26). Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies.
-
Scantox. (n.d.). Preclinical Drug Formulation. Retrieved from [Link]
- Crown Bioscience. (n.d.). Patient-derived organoids for preclinical toxicology.
- Le, L., et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLOS ONE.
- Hashim, M. M. A., & Zahoor, K. (2026, February 20).
- Takemura, M., et al. (2017). Influence of osmolality on gastrointestinal fluid volume and drug absorption: potential impact on oral salt supplementation. Journal of Pharmaceutical Health Care and Sciences.
- Sistare, F. D., et al. (2020). Evaluation of Potential Gastrointestinal Biomarkers in a PAK4 Inhibitor-treated Preclinical Toxicity Model to Address Unmonitorable Gastrointestinal Toxicity.
-
Noble Life Sciences. (n.d.). Preclinical Toxicology for Successful IND Application. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from [Link]
- New Drug Approvals. (2019, July 8). Ceralasertib, AZD 6738.
- Gad, S. C. (2016). Nonclinical vehicle use in studies by multiple routes in multiple species.
- Zhao, F., et al. (2021). Association of Novel Androgen Receptor Axis-Targeted Therapies With Diarrhea in Patients With Prostate Cancer: A Bayesian Network Analysis. Frontiers in Oncology.
- Funai, Y., & Benet, L. Z. (1988). Effect of dosing volume on gastrointestinal absorption in rats: analysis of the gastrointestinal disposition of L-glucose and estimation of in vivo intestinal membrane permeability. Journal of Pharmacokinetics and Biopharmaceutics.
- Ladero, J. M., & Carcas, A. J. (2012). Adverse Reactions and Gastrointestinal Tract. In Adverse Drug Reactions. IntechOpen.
- Augustine, V., et al. (2020). Gastrointestinal osmolarity influences drinking behaviour and biases salt preference.
- Weaver, C. H. (2020, June 28). Are ATR Inhibitors The Next Precision Medicine to Improve Cancer Outcomes?. CancerConnect.
Sources
- 1. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD6738 [openinnovation.astrazeneca.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of commonly used vehicles on gastrointestinal, renal, and liver function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. gov.uk [gov.uk]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. chemtradeasia.com [chemtradeasia.com]
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- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
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- 14. Effect of dosing volume on gastrointestinal absorption in rats: analysis of the gastrointestinal disposition of L-glucose and estimation of in vivo intestinal membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. lifetechindia.com [lifetechindia.com]
Addressing batch-to-batch variability in Ceralasertib formate purity
Welcome to the Technical Support Center for Ceralasertib Formate. This resource is designed for researchers, scientists, and drug development professionals to address and resolve challenges related to batch-to-batch variability in the purity of this compound. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and validated protocols to ensure the consistency and integrity of your experimental results.
Introduction: The Challenge of Purity in this compound
Ceralasertib (AZD6738) is a potent and selective inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related) kinase, a critical component of the DNA Damage Response (DDR) pathway.[1][2] As a formate salt, Ceralasertib's purity can be influenced by a unique set of factors, from residual process-related impurities to specific degradation pathways. Batch-to-batch variability not only impacts the reliability of preclinical and clinical studies but can also have significant consequences for drug safety and efficacy.[3]
This guide is structured to provide a logical, problem-solving approach to identifying and mitigating purity issues. We will delve into the potential sources of variability, provide detailed analytical procedures for investigation, and offer scientifically-grounded solutions.
Part 1: Troubleshooting Guide - Common Purity Issues
This section addresses specific issues you may encounter with the purity of this compound, presented in a question-and-answer format.
Issue: An unknown peak is observed during HPLC-UV analysis, close to the main Ceralasertib peak.
Question: We are observing a consistent, small unknown impurity peak in our HPLC chromatogram for multiple batches of this compound. What could be the origin of this peak, and how can we identify it?
Answer:
The appearance of a new, recurring peak in your HPLC analysis of this compound is a common issue that warrants a systematic investigation. The origin of this impurity is likely to be either a process-related impurity from the synthesis or a degradation product .
Causality and Investigation:
-
Process-Related Impurities: Ceralasertib's synthesis involves complex organic reactions, such as the Suzuki-Miyaura coupling, which are known to generate byproducts.[4][5] Common impurities from Suzuki couplings include homocoupling products of the boronic acid or aryl halide starting materials, or dehalogenated starting materials .[6]
-
Degradation Products: Ceralasertib, as a formate salt, is susceptible to specific degradation pathways. A primary concern is the N-formylation of amine groups within the Ceralasertib molecule. Formic acid, even in trace amounts, can act as a formylating agent, especially under certain temperature and pH conditions.[6][7][8][9]
Proposed Troubleshooting Workflow:
Caption: Workflow for addressing batch-to-batch purity variability.
Data Presentation: Impurity Profile Comparison
| Batch ID | Purity (%) | Impurity A (RRT 0.95) | Impurity B (RRT 1.05) | Total Impurities (%) |
| CF-2026-01 | 99.5 | 0.15% | 0.08% | 0.23% |
| CF-2026-02 | 98.8 | 0.45% | 0.10% | 0.55% |
| CF-2026-03 | 99.6 | 0.12% | 0.07% | 0.19% |
RRT: Relative Retention Time
This table allows for a clear comparison of impurity profiles across different batches, helping to identify specific impurities that contribute to the variability.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the acceptable limits for impurities in this compound according to regulatory guidelines?
A1: The acceptable limits for impurities in a new drug substance like this compound are defined by the International Council for Harmonisation (ICH) Q3A(R2) guidelines. [4][9]The key thresholds are:
-
Reporting Threshold: Impurities present at a level of ≥0.05% must be reported.
-
Identification Threshold: Impurities present at a level of ≥0.10% or 1.0 mg/day intake (whichever is lower) must be structurally identified.
-
Qualification Threshold: Impurities present at a level of ≥0.15% or 1.0 mg/day intake (whichever is lower) must be qualified, meaning toxicological data is required to justify their presence.
Q2: How can we develop a stability-indicating HPLC-UV method for this compound?
A2: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its impurities and degradation products. Here is a starting point for developing such a method, based on methods for similar kinase inhibitors: [2][10][11] Experimental Protocol: HPLC-UV Method for this compound Purity
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed through forced degradation studies, ensuring that all degradation peaks are well-resolved from the main Ceralasertib peak.
Q3: What are the best practices for storing this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored in a well-closed container, protected from light and moisture, at a controlled room temperature (20-25°C). For long-term storage, refrigeration (2-8°C) may be advisable, but it is crucial to prevent freeze-thaw cycles. Always refer to the certificate of analysis provided by the supplier for specific storage recommendations.
References
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 8). YouTube. Retrieved from [Link]
-
The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction,... (n.d.). ResearchGate. Retrieved from [Link]
-
Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients. (2024, December 10). PMC. Retrieved from [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2020, November 12). BioPharm International. Retrieved from [Link]
-
Development and Scale-Up of an Improved Manufacturing Route to the ATR Inhibitor Ceralasertib. (n.d.). ResearchGate. Retrieved from [Link]
-
An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Pharmaceutical Online. Retrieved from [Link]
-
Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. (2018, November 7). ACS Publications. Retrieved from [Link]
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. (n.d.). ResearchGate. Retrieved from [Link]
-
Unpacking Force Degradation Studies: A Deep Dive Into Drug Stability. (2026, January 29). Oreate AI Blog. Retrieved from [Link]
-
Research Article Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. (2023, August 4). Semantic Scholar. Retrieved from [Link]
-
Residual Solvents in Pharmaceuticals. (2020, August 12). Veeprho. Retrieved from [Link]
-
Best Practices to Design Forced Degradation Studies / Design of Stability Studies for Accelerated Product. (n.d.). CASSS. Retrieved from [Link]
-
LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. (n.d.). FDA. Retrieved from [Link]
-
Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer. (n.d.). PMC. Retrieved from [Link]
-
Ceralasertib, an ATR kinase inhibitor, as monotherapy in Japanese patients with advanced solid malignancies: Results from a phase 1 study. (2025, December 6). PMC. Retrieved from [Link]
- US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals. (n.d.). Google Patents.
-
Control of residual solvents in API Manufacturing. (2022, December 8). YouTube. Retrieved from [Link]
-
Assessment of Residual Solvent and Drug in PLGA Microspheres by Derivative Thermogravimetry. (2020, July 4). MDPI. Retrieved from [Link]
-
A Novel Green Micellar HPLC-UV Method for the Estimation of Vandetanib in Pure Form, Human Urine, Human Plasma and Human Liver Microsomes Matrices with Application to Metabolic Stability Evaluation. (2022, December 18). MDPI. Retrieved from [Link]
-
(PDF) Development and Validation of an HPLC-UV Method for Capivasertib Quantification in Human Plasma. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Impurities in APIs and Their Effects on Products. (2024, July 29). Contract Pharma. Retrieved from [Link]
-
Column Selection for RPLC-UV Impurity Analysis of Fatty Acid Modified GLP-1 Receptor Agonists. (n.d.). Waters. Retrieved from [Link]
Sources
- 1. Ceralasertib, an ATR kinase inhibitor, as monotherapy in Japanese patients with advanced solid malignancies: Results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. ceralasertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medkoo.com [medkoo.com]
- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Synthesis of N-formylation of amines using variousion exchanged forms of Zeolite-A as catalysts - MedCrave online [medcraveonline.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Validated HPLC-UV Method for the Quantification of a Novel BCr-Abl 1 Inhibitor, Vodobatinib, in Rat Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Potency Guide: Ceralasertib Formate vs. Berzosertib (VE-822)
Executive Summary: The Potency-Bioavailability Trade-off
Verdict: In the landscape of ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibition, Berzosertib (VE-822) generally exhibits superior intrinsic biochemical potency and cellular sensitivity compared to Ceralasertib (AZD6738) . However, Ceralasertib distinguishes itself through oral bioavailability, allowing for sustained dosing schedules that are critical for synergistic efficacy with PARP inhibitors and immunotherapies.
-
Berzosertib (VE-822): The "Acute Striker." Intravenous (IV) administration allows for high peak plasma concentrations (
), making it ideal for distinct, pulsed combinations with DNA-damaging chemotherapy (e.g., Gemcitabine, Cisplatin). -
Ceralasertib Formate: The "Sustained Siege." While slightly less potent in molar terms in vitro, its oral formulation enables continuous target coverage, essential for exploiting synthetic lethality in ATM-deficient tumors without the logistical burden of IV infusion.
Mechanistic Foundation: The ATR-CHK1 Axis
Both agents function as ATP-competitive inhibitors of the ATR kinase. ATR is the master regulator of the DNA Damage Response (DDR) to replication stress. When replication forks stall (due to ssDNA breaks or drug-induced stress), ATR phosphorylates CHK1 at Serine 345, triggering cell cycle arrest (S and G2/M checkpoints) to allow time for repair.
Inhibition Consequence: Blocking this pathway forces cells with damaged DNA to enter mitosis prematurely (Mitotic Catastrophe), leading to apoptosis.[1]
Figure 1: The ATR signaling cascade. Both Ceralasertib and Berzosertib block the phosphorylation of CHK1, preventing cell cycle arrest in the presence of DNA damage.
Comparative Data Profile
The following data synthesizes findings from key biochemical assays and preclinical profiling. Note that "this compound" refers to the salt form often used in research reagents to improve solubility, but the active moiety (AZD6738) drives the potency.
Table 1: Potency & Selectivity Benchmarks
| Feature | Berzosertib (VE-822) | Ceralasertib (AZD6738) | Interpretation |
| Enzymatic IC50 (ATR) | < 1 nM (Ki ~0.2 nM) | ~1 nM | Both are extremely potent against the purified enzyme. |
| Cellular IC50 (HT29) | 19 nM | ~70 - 100 nM | Berzosertib is approx. 3-5x more potent in cellular assays. |
| Selectivity (vs. ATM) | > 4,000-fold | > 1,000-fold | Both highly selective; Berzosertib has a slight edge in selectivity profile. |
| Selectivity (vs. DNA-PK) | > 10,000-fold | > 1,000-fold | Minimal off-target risk for both. |
| Solubility | Low (Requires IV formulation) | Moderate (Oral Formate/Free base) | Ceralasertib's chemistry is optimized for oral absorption. |
| Primary Indication | Combo w/ Chemo (Gem/Cis) | Combo w/ PARPi (Olaparib) or IO | Route of administration dictates clinical utility. |
Key Technical Insight:
While Berzosertib shows a lower IC50 (higher potency) in cellular proliferation assays (e.g., CellTiter-Glo), Ceralasertib compensates with pharmacokinetic properties that allow for continuous inhibition . In a comparative toxicology study, newer generation ATR inhibitors like Elimusertib were ranked most potent, followed by Berzosertib, with Ceralasertib being the least potent of the three, yet sufficiently active to drive therapeutic efficacy [1].[2]
Experimental Protocol: Validating Potency
To objectively compare these agents in your own lab, you cannot rely solely on proliferation assays, which can be confounded by general toxicity. You must validate Target Engagement via Western Blot for p-CHK1 (Ser345) under replication stress.
Protocol: Hydroxyurea (HU)-Induced Stress Assay
Objective: Determine the effective concentration (EC50) required to inhibit ATR-mediated phosphorylation of CHK1 in the presence of replication stress.
Reagents:
-
This compound: Dissolve in DMSO to 10 mM stock.
-
Berzosertib: Dissolve in DMSO to 10 mM stock.
-
Hydroxyurea (HU): Induces replication stress (activates ATR).
Workflow Visualization:
Figure 2: Step-by-step workflow for validating ATR inhibitor potency via biomarker suppression.
Step-by-Step Methodology:
-
Cell Seeding: Plate HT29 or HeLa cells at
cells/well in 6-well plates. Allow to adhere overnight. -
Drug Dilution: Prepare serial dilutions of this compound and Berzosertib in media. Ensure final DMSO concentration is <0.1% and consistent across all wells.
-
Recommended Range: 0 nM (Vehicle), 3 nM, 10 nM, 30 nM, 100 nM, 300 nM, 1000 nM.
-
-
Pre-Incubation: Treat cells with inhibitors for 1 hour prior to stress induction. This ensures the drug occupies the ATR kinase pocket before the pathway is triggered.
-
Stress Induction: Add Hydroxyurea (HU) to a final concentration of 2 mM directly to the media containing the inhibitor. Incubate for 2 hours .
-
Note: HU depletes dNTP pools, stalling replication forks and robustly activating ATR.
-
-
Harvest: Wash with ice-cold PBS. Lyse immediately in RIPA buffer supplemented with Protease/Phosphatase inhibitors (Roche PhosSTOP is critical here).
-
Analysis: Perform SDS-PAGE and Western Blot.
-
Primary Antibody: Rabbit anti-p-CHK1 (Ser345) (e.g., Cell Signaling Technology #2348).
-
Normalization: Mouse anti-Total CHK1 or anti-GAPDH.
-
-
Data Interpretation:
-
Berzosertib: Expect complete disappearance of p-CHK1 band at ~30–100 nM.
-
Ceralasertib: Expect complete disappearance of p-CHK1 band at ~100–300 nM.
-
Synthesis & Recommendations
When to use Berzosertib (VE-822):
-
Research Focus: If your study investigates the maximal immediate impact of ATR inhibition on replication fork collapse.
-
In Vivo Models: When using xenograft models where IV tail vein injection is feasible and you wish to mimic pulsed clinical dosing with chemotherapy (e.g., Gemcitabine).
-
Potency Requirement: When you need the highest affinity binder to prove a "synthetic lethal" concept in highly resistant cell lines.
When to use Ceralasertib (AZD6738) Formate:
-
Research Focus: If your study looks at long-term clonogenic survival or chronic exposure effects (e.g., >72 hours).
-
In Vivo Models: For oral gavage studies. This is significantly less stressful for animals in long-term survival studies.
-
Combination Strategy: Ideal for pairing with PARP inhibitors (Olaparib) or Immunotherapy (PD-L1 blockade), as these mechanisms often require sustained ATR suppression to accumulate sufficient DNA damage to trigger immunogenicity (cGAS-STING pathway activation).
References
-
Comparative in vivo toxicology of ATR inhibitors ceralasertib, elimusertib, and berzosertib. Source: Toxicology and Applied Pharmacology (2025). URL:[Link]
-
Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase. Source: Journal of Medicinal Chemistry (2018). URL:[Link]
-
Selective killing of ATM- or p53-deficient cancer cells through inhibition of ATR. (Reaper et al. - Describing VE-821/VE-822) Source: Nature Chemical Biology (2011). URL:[Link]
-
Inhibition of ATR kinase with AZD6738 enhances the efficacy of gemcitabine and cisplatin in biliary tract cancer cells. Source: Cancer Research and Treatment (2019). URL:[Link]
-
Phase I Study of the ATR Inhibitor Berzosertib in Combination with Gemcitabine and Cisplatin in Patients with Advanced Solid Tumors. Source: Journal of Clinical Oncology (2020). URL:[Link]
Sources
Validating Ceralasertib Formate Target Engagement using p-Chk1 (Ser345)
Executive Summary
Ceralasertib (AZD6738) is a potent, orally bioavailable inhibitor of the serine/threonine protein kinase ATR (Ataxia Telangiectasia and Rad3-related).[1][2][3] While the free base is biologically active, Ceralasertib Formate is the preferred salt form in clinical and advanced preclinical settings due to its superior aqueous solubility and bioavailability.
Validating target engagement for ATR inhibitors presents a unique challenge: ATR is a stress-response kinase with low basal activity in unperturbed cells. Therefore, simply treating cells with Ceralasertib will often yield inconclusive "blank" Western blots. Successful validation requires a "Stress-Induction/Drug-Inhibition" paradigm , where a genotoxic agent (e.g., Hydroxyurea or Gemcitabine) is used to artificially spike p-Chk1 (Ser345) levels, creating a signal window that Ceralasertib can demonstrably suppress.
This guide outlines the mechanistic rationale, comparative performance against competing ATR inhibitors, and a self-validating protocol for measuring p-Chk1 (Ser345) suppression.
Mechanistic Foundation: The ATR-Chk1 Axis[4][5][6]
To validate Ceralasertib, one must understand the specific phosphorylation site it affects. ATR is activated by single-stranded DNA (ssDNA) coated with RPA (Replication Protein A).[1][4] Once active, ATR phosphorylates Chk1 at Serine 345 (Ser345) .[5][6]
-
p-Chk1 (Ser345): The direct substrate of ATR.[5][6] This is the primary biomarker for Ceralasertib efficacy.
-
p-Chk1 (Ser296): An autophosphorylation site.[6][7] While reduced by Ceralasertib, it is a secondary effect of Chk1 inactivation, not the direct ATR target.
-
H2AX: A marker of double-strand breaks.[1] Ceralasertib treatment increases
H2AX (due to replication fork collapse), whereas it decreases p-Chk1 (Ser345). Do not confuse these opposing trends.
Signaling Pathway Visualization[1][3][4][6]
Figure 1: Mechanism of Action. Ceralasertib competitively inhibits ATR, preventing the conversion of Chk1 to p-Chk1 (Ser345) despite the presence of upstream replication stress.
Comparative Analysis: Ceralasertib vs. Alternatives
When selecting an ATR inhibitor for study, it is crucial to understand how Ceralasertib compares to other clinical candidates like Berzosertib (VE-822) and Elimusertib (BAY 1895344).
Key Differentiator: Ceralasertib offers a balanced profile of high selectivity and "clean" kinase inhibition, whereas Elimusertib is more potent but has a narrower therapeutic index regarding neutrophil toxicity.
Table 1: ATR Inhibitor Performance Profile
| Feature | Ceralasertib (AZD6738) | Berzosertib (VE-822) | Elimusertib (BAY 1895344) |
| Primary Target | ATR Kinase | ATR Kinase | ATR Kinase |
| IC50 (Enzyme) | ~1 nM | ~19 nM | ~0.15 nM (Highest Potency) |
| IC50 (Cell p-Chk1) | 74 nM | ~100–200 nM | < 10 nM |
| Selectivity | High (0/442 kinases >50% inhib at 1µM) | High | High |
| Solubility | High (Formate Salt) | Moderate | Moderate |
| Bioavailability | Oral (High) | IV (Primary route) | Oral |
| Toxicity Profile | Dose-limiting thrombocytopenia | Less cardiotoxicity observed | Neutrophilia risk |
| Best Use Case | Oral dosing studies; Combination therapy | IV administration studies | High-potency mechanistic studies |
Data aggregated from AstraZeneca publications and comparative toxicology reports [1, 6, 8].
Validated Experimental Protocol
This protocol is designed to eliminate false negatives. The most common failure mode in validating Ceralasertib is insufficient upstream activation of ATR.
Phase 1: The "Induction-Inhibition" Workflow
Objective: Establish a high p-Chk1 baseline using Hydroxyurea (HU) or Gemcitabine, then demonstrate dose-dependent collapse of this signal by Ceralasertib.
Reagents:
-
This compound: Dissolve in DMSO to 10 mM stock. Store at -80°C.
-
Induction Agent: Hydroxyurea (HU) dissolved in water (Stock 1M).
-
Cell Line: HT29, LoVo, or U2OS (p53 status affects cell fate but not the immediate ATR-Chk1 phosphorylation event).
Step-by-Step Procedure:
-
Seeding: Seed cells (e.g., 5 x 10^5 per well in 6-well plates) and allow 24h attachment.
-
Pre-Treatment (Optional but Recommended): Add Ceralasertib at varying concentrations (0, 0.1, 0.3, 1.0 µM) for 1 hour prior to stress induction. This ensures the inhibitor occupies the ATP pocket before the kinase is hyper-activated.
-
Stress Induction:
-
Add Hydroxyurea (HU) to a final concentration of 2 mM (mild stress) to 10 mM (high stress).
-
Alternative: Gemcitabine (50 ng/mL).
-
-
Co-Incubation: Incubate cells with both Inhibitor and HU for 2 hours .
-
Note: Longer incubations (>24h) lead to total replication collapse and apoptosis (cleaved PARP), which complicates p-Chk1 interpretation.
-
-
Harvest: Proceed immediately to lysis.
Phase 2: Lysis & Western Blotting (Critical Checkpoints)
Crucial Warning: Phosphatases will strip the Ser345 phosphate within seconds of cell lysis if not inhibited.
-
Lysis Buffer: RIPA Buffer supplemented with:
-
Protease Inhibitor Cocktail (1x)
-
Phosphatase Inhibitor Cocktail 2 & 3 (Sigma) or equivalent containing Sodium Orthovanadate (1 mM) and Sodium Fluoride (10 mM) .
-
-
Antibody Strategy:
-
Target: Phospho-Chk1 (Ser345) (Clone 133D3, CST #2348 is the industry standard).
-
Total Control: Total Chk1 (CST #2360).
-
Loading Control: GAPDH or Vinculin.
-
Experimental Workflow Diagram
Figure 2: Experimental Workflow. Note the three distinct treatment arms required for validity: Negative Control, Positive Control (Induction), and Experimental (Induction + Inhibition).
Data Interpretation & Troubleshooting
Expected Results
-
Lane 1 (DMSO): Faint or no p-Chk1 band.
-
Lane 2 (HU Only): Strong, thick p-Chk1 (Ser345) band. (This validates that your cells are stress-responsive).
-
Lane 3 (HU + Ceralasertib 1 µM): Significant reduction (>80%) or disappearance of the p-Chk1 band compared to Lane 2.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| No p-Chk1 band in "Stress Only" lane | Failed Induction | Increase HU concentration to 10 mM or switch to UV (50 J/m²). Ensure antibody is specific for Ser345.[6] |
| Strong p-Chk1 band in "Ceralasertib" lane | Failed Inhibition | Check Ceralasertib solubility (precipitate?). Ensure Ceralasertib was added before or simultaneously with stress. |
| High p-Chk1 in DMSO control | Endogenous Stress | Cells are overgrown or contaminated (Mycoplasma). Use lower passage cells. |
| Total Chk1 levels decrease | Protein Degradation | Shorten treatment time. Long-term ATR inhibition can destabilize Chk1 protein. |
References
-
AstraZeneca Open Innovation. "AZD6738 Mechanism of Action: ATR Serine/Threonine Protein Kinase Inhibitor." AstraZeneca.[8] Link
-
Foote, K. M., et al. "Discovery of AZD6738, a Potent and Selective Inhibitor of ATR Kinase with High Oral Bioavailability and Antitumor Activity." Journal of Medicinal Chemistry, 2018. Link
-
Minchom, A., et al. "Phase I Trial of the ATR Inhibitor AZD6738 in Patients with Advanced Solid Tumors." Journal of Clinical Oncology, 2016. Link
-
Check, M., et al. "ATR Inhibitor AZD6738 Increases the Sensitivity of Colorectal Cancer Cells to 5-Fluorouracil by Inhibiting Repair of DNA Damage." Oncology Letters, 2022.[9] Link
-
BenchChem. "Application Notes and Protocols for Western Blot Analysis of p-CHK1 (Ser345)." BenchChem Application Guides. Link (Note: Generalized link to protocol section).
-
Deppas, J. J., et al. "Comparative in vivo toxicology of ATR inhibitors ceralasertib, elimusertib, and berzosertib alone and in combination with ionizing radiation."[10] Toxicology and Applied Pharmacology, 2025.[11] Link
-
Cell Signaling Technology. "Phospho-Chk1 (Ser345) (133D3) Rabbit mAb #2348 Datasheet." Cell Signaling Technology.[12] Link[12]
-
Wengner, A. M., et al. "The Novel ATR Inhibitor BAY 1895344 Is Efficacious as Monotherapy and Combined with DNA-Damaging Therapies in Preclinical Models."[13] Molecular Cancer Therapeutics, 2020. Link
Sources
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- 2. medkoo.com [medkoo.com]
- 3. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Phospho-Chk1 (Ser345) Antibody (#2341) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. An ATR and CHK1 kinase signaling mechanism that limits origin firing during unperturbed DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oncology Reports [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
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- 12. Identification of ATR-Chk1 pathway inhibitors that selectively target p53-deficient cells without directly suppressing ATR catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
Comparative Guide: Ceralasertib Formate vs. M6620 (Berzosertib) in DNA Repair Assays
Executive Summary
This guide provides a technical comparison between two leading ATR (Ataxia Telangiectasia and Rad3-related) inhibitors: Ceralasertib (AZD6738, specifically the formate salt) and M6620 (Berzosertib/VX-970). While both agents target the ATR-Chk1 signaling axis to exploit synthetic lethality in DNA damage response (DDR)-deficient tumors, they differ fundamentally in physicochemical properties, administration routes, and cellular potency profiles.
-
Ceralasertib Formate: Distinguished by its oral bioavailability .[1] The formate salt is critical for solubility, making it the preferred choice for chronic dosing schedules in vivo. It exhibits a highly selective kinase profile.[2][3][4]
-
M6620 (Berzosertib): The first-in-class intravenous (IV) ATR inhibitor.[5] It generally demonstrates higher cellular potency (lower GI50) in vitro but requires IV administration, limiting dosing frequency compared to oral agents.
Mechanistic Foundation: The ATR-Chk1 Axis[1][6]
Both compounds function by inhibiting ATR, a master regulator of the DNA damage response.[1][6] ATR is activated by single-stranded DNA (ssDNA) generated at stalled replication forks.[1][7] Inhibition prevents the phosphorylation of Chk1, leading to replication fork collapse, premature mitotic entry, and subsequent cell death (Mitotic Catastrophe).
Signaling Pathway Diagram
The following diagram illustrates the specific intervention points of these inhibitors within the DDR cascade.
Caption: ATR signaling cascade showing the blockade of Chk1 phosphorylation by Ceralasertib/M6620, forcing cells with replication stress into mitotic catastrophe.
Physicochemical & Pharmacological Comparison
For the application scientist, the choice between these two often dictates the experimental setup, particularly for in vivo formulation.
| Feature | This compound (AZD6738) | M6620 (Berzosertib/VX-970) |
| Primary Utility | Oral administration studies; Chronic dosing models.[8] | Intravenous modeling; High-potency acute exposure. |
| Formulation | Formate Salt: Critical for dissolution. Free base is practically insoluble. | Typically supplied as free base or clinical IV solution. |
| Solubility (In Vitro) | Soluble in DMSO (up to 100 mM). Note: In aqueous media, the salt dissociates. | Soluble in DMSO.[9] |
| Solubility (In Vivo) | Requires specific vehicles (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80).[9][10] | Soluble in aqueous clinical vehicles (e.g., Captisol). |
| Selectivity | High.[2][3][10][11] >100-fold selective vs. ATM/DNA-PK. | High. >100-fold selective vs. ATM/DNA-PK. |
| Metabolism | Substrate of CYP3A4 (Consider drug-drug interactions). | Substrate of CYP3A4.[4] |
Expert Insight: The "Formate" Factor
When purchasing Ceralasertib, you may encounter the "free base" and the "formate salt."
-
In Vitro: Both forms behave similarly once dissolved in DMSO, as the salt dissociates.
-
In Vivo: You must use the formate salt. The free base has poor dissolution kinetics in the gut, leading to erratic exposure levels that will invalidate tumor growth inhibition (TGI) data.
In Vitro Performance Data
While both are potent, M6620 is often ranked as slightly more potent in cellular cytotoxicity assays (lower GI50), whereas Ceralasertib is optimized for pharmacokinetics (PK).
Comparative Potency Table
| Metric | Ceralasertib (AZD6738) | M6620 (Berzosertib) | Notes |
| Enzyme IC50 | ~ 1 nM | ~ 19 nM | Enzymatic assays can vary by vendor; AZD6738 is extremely potent against the isolated protein. |
| Cellular GI50 (LoVo) | ~ 0.44 µM | ~ 0.09 µM | M6620 often displays higher cellular potency in proliferation assays. |
| Cellular pChk1 IC50 | ~ 74 nM | < 50 nM | Inhibition of Ser345 phosphorylation. |
| Protein Binding | Moderate | High (Saturable) | M6620 PK is non-linear due to protein binding saturation.[3] |
Data Synthesis: In a direct head-to-head cytotoxicity comparison (e.g., in DU145 or LoVo cells), M6620 will typically yield a left-shifted dose-response curve compared to Ceralasertib. However, Ceralasertib's value lies in its oral bioavailability, allowing for daily dosing schedules that maintain target suppression over time, which is often more clinically relevant.
Key Experimental Protocols
To validate these inhibitors, you must demonstrate target engagement (pChk1 reduction) and functional consequence (DNA damage accumulation).
A. Target Engagement: Phospho-Chk1 (Ser345) Western Blot
Objective: Demonstrate that the drug inhibits ATR kinase activity following replication stress.
Crucial Causality: ATR is not constitutively active at high levels.[7] You must induce replication stress (using Hydroxyurea or Gemcitabine) to see the pChk1 signal. If you treat with the inhibitor alone in unstressed cells, you may see no signal to inhibit.
Protocol:
-
Seeding: Seed cells (e.g., HeLa or U2OS) at 70% confluency.
-
Pre-treatment: Treat cells with Ceralasertib or M6620 (Dose range: 10 nM – 1 µM) for 1 hour .
-
Why? To ensure the inhibitor occupies the ATP pocket before the damage signal is induced.
-
-
Induction: Add Hydroxyurea (HU) at 2 mM (final concentration) directly to the media containing the inhibitor. Incubate for 2 hours .
-
Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Orthovanadate/NaF are mandatory). Lyse in RIPA buffer.
-
Detection: Blot for pChk1 (Ser345) .
-
Expected Result: HU alone = Strong Band. HU + Inhibitor = Dose-dependent disappearance of the band.
-
B. Functional Assay: Gamma-H2AX Immunofluorescence
Objective: Visualize DNA Double-Strand Breaks (DSBs) resulting from collapsed replication forks.
Protocol:
-
Seeding: Seed cells on glass coverslips.
-
Treatment: Treat with Inhibitor (0.5 µM) ± Low dose Gemcitabine (10 nM) for 24 hours .
-
Note: Unlike the Western blot (short term), this assay requires time for the replication forks to collapse and break.
-
-
Fixation: 4% Paraformaldehyde (15 min). Permeabilize with 0.2% Triton X-100.
-
Staining: Primary antibody: Anti-phospho-Histone H2A.X (Ser139). Secondary: AlexaFluor 488.
-
Quantification: Count foci per nucleus.
-
Comparison: M6620 typically induces a sharper rise in foci at lower concentrations compared to Ceralasertib in short-term assays.
-
Experimental Workflow Visualization
Caption: Standardized workflow for ATR inhibitor validation. Pre-incubation is critical for accurate IC50 determination.
References
-
Foote, K. M., et al. (2018). Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent. Journal of Medicinal Chemistry.
-
Reaper, P. M., et al. (2011). Selective killing of ATM- or p53-deficient cancer cells through inhibition of ATR. Nature Chemical Biology.
-
Minchom, A., et al. (2018). Phase I Trial of the ATR Inhibitor M6620 (VX-970) as Monotherapy or in Combination with Carboplatin in Patients with Advanced Solid Tumors. Journal of Clinical Oncology.
-
Vendetti, F. P., et al. (2015). The orally active and bioavailable ATR kinase inhibitor AZD6738 potentiates the anti-tumor effects of CDDP to resolve ATM-deficient non-small cell lung cancer in vivo. Oncotarget.
-
Nakamura, K., et al. (2021). Pharmacologic characterization of the potent and selective ATR inhibitor M4344. Scientific Reports (Comparative data on M6620 vs AZD6738).
Sources
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- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
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- 5. trial.medpath.com [trial.medpath.com]
- 6. Trial - Berzosertib can neutralize the cancer's ability to repair itself - TRIAL-IN Pharma [trial-in.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scienceopen.com [scienceopen.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Ceralasertib | ATM/ATR | TargetMol [targetmol.com]
- 11. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Confirming Synthetic Lethality of Ceralasertib Formate in p53-Mutant Architectures
Content Type: Publish Comparison Guide Subject: Ceralasertib Formate (AZD6738) Context: Synthetic Lethality in p53-Deficient Models
Executive Summary: The Strategic Value of ATR Inhibition
In the landscape of DNA Damage Response (DDR) therapeutics, Ceralasertib (AZD6738) has emerged as a superior candidate for exploiting the "addiction" of p53-mutant cells to the G2/M checkpoint. Unlike p53-wildtype cells, which utilize both G1/S and G2/M checkpoints to repair replication stress, p53-mutant cells lack the G1/S safety valve. They are entirely dependent on the ATR-Chk1 axis to prevent premature mitosis.
This guide provides a rigorous technical framework for validating the synthetic lethality of This compound —the highly soluble salt form optimized for cellular assays—against p53-deficient backgrounds. We compare its performance metrics against leading alternatives and detail a self-validating experimental protocol.
Mechanism of Action: The "Double-Hit" Hypothesis
To confirm efficacy, one must understand the specific failure mode induced by Ceralasertib. It does not merely suppress proliferation; it forces cells with unrepaired DNA damage into mitosis, resulting in mitotic catastrophe .[1][2]
Pathway Visualization
The following diagram illustrates the divergence in cell fate between p53-competent and p53-deficient cells upon ATR inhibition.
Caption: Figure 1. Mechanism of Synthetic Lethality.[1][3][4][5][6] Ceralasertib blocks the ATR-Chk1 axis.[7][8][9][10] In p53-mutant cells (right branch), the lack of a compensatory G1 checkpoint leads to premature mitotic entry and subsequent death.
Product Comparison: this compound vs. Alternatives
Selecting the right ATR inhibitor is critical for translational relevance. While Berzosertib (VE-822) was the first-in-class, Ceralasertib offers distinct advantages in bioavailability and selectivity, particularly when using the formate salt for in vitro stability.
Comparative Performance Matrix
| Feature | This compound (AZD6738) | Berzosertib (VE-822) | Elimusertib (BAY 1895344) |
| Primary Target | ATR Kinase | ATR Kinase | ATR Kinase |
| IC50 (Cell-Free) | ~1 nM (High Potency) | ~19 nM | ~1-5 nM |
| Selectivity | High (>1000x vs ATM/DNA-PK) | Moderate | High |
| Bioavailability | Oral (High) | IV (Low oral bioavailability) | Oral |
| Solubility (Assay) | High (Formate salt dissolves >10mg/mL in DMSO/Water) | Low (Requires careful solubilization) | Moderate |
| Clinical Status | Phase II/III (Preferred for Combinations) | Phase II | Phase I/II |
| Toxicity Profile | Favorable (Lower off-target toxicity) | Dose-limiting bone marrow toxicity | Potent, but narrow therapeutic index |
Why this compound? In experimental settings, the free base of AZD6738 is hydrophobic and prone to precipitation in aqueous media. The formate salt improves solubility, ensuring consistent intracellular concentrations during long-duration assays (e.g., 7-day clonogenic assays), which is essential for reproducing synthetic lethality data.
Experimental Protocol: Validating Synthetic Lethality
To scientifically confirm synthetic lethality, you must demonstrate that Ceralasertib kills p53-mutant cells at concentrations that spare p53-wildtype cells.
Phase 1: Model Selection (The Control System)
-
Experimental Arm: p53-deficient cell line (e.g., HCT116 p53-/-, A549).
-
Control Arm: Isogenic p53-wildtype cell line (e.g., HCT116 p53+/+).
-
Rationale: Using isogenic lines eliminates genetic background noise, ensuring the observed lethality is specifically due to p53 status.
Phase 2: Target Engagement (Western Blot)
Before assessing viability, confirm Ceralasertib is inhibiting ATR in your specific model.
-
Induce Stress: Treat cells with Hydroxyurea (HU, 2mM) or Gemcitabine to stall replication forks and activate ATR.
-
Treatment: Co-treat with Ceralasertib (0.1 - 1.0 µM) for 2 hours.
-
Readout: Western Blot for p-Chk1 (Ser345) .
-
Success Criteria: HU alone should induce high p-Chk1. HU + Ceralasertib should show near-total ablation of the p-Chk1 signal.
Phase 3: The Clonogenic Survival Assay (Gold Standard)
Viability assays (MTT/CTG) often overestimate survival in cytostatic drugs. Clonogenic assays measure reproductive death, the true endpoint of synthetic lethality.
Protocol:
-
Seeding: Seed 500 cells/well in 6-well plates. Allow attachment (24h).
-
Dosing: Treat with this compound serial dilutions (0, 0.1, 0.3, 1.0, 3.0 µM).
-
Note: Dissolve Formate salt in DMSO; ensure final DMSO <0.1%.
-
-
Duration: Incubate for 10–14 days undisturbed.
-
Staining: Fix with methanol/acetic acid; stain with Crystal Violet.
-
Quantification: Count colonies >50 cells. Calculate Surviving Fraction (SF).
Phase 4: Mechanism Confirmation (Immunofluorescence)
Confirm that death is driven by DNA damage accumulation (replication fork collapse).
-
Marker: gamma-H2AX (Ser139).
-
Expectation: p53-mutant cells treated with Ceralasertib should show a significant increase in nuclear gamma-H2AX foci compared to p53-WT cells, indicating unresolved double-strand breaks.
Workflow Logic Visualization
Caption: Figure 2. Experimental Validation Workflow. A stepwise approach ensuring target engagement precedes phenotypic screening.
Data Interpretation & Expected Results
When analyzing your data, the "Synthetic Lethality Window" is the differential area between the dose-response curves of the WT and Mutant lines.
| Metric | p53-Wildtype Response | p53-Mutant Response | Interpretation |
| IC50 (Viability) | > 1.0 µM | < 0.3 µM | >3-fold shift indicates synthetic lethality. |
| p-Chk1 (Ser345) | Suppressed | Suppressed | Confirms drug is working in both; differential survival is due to downstream pathway defects. |
| Cell Cycle Profile | G1/S Arrest | Accumulation in G2/M or Sub-G1 | WT cells arrest to repair; Mutants rush to mitosis and die (Sub-G1). |
| gamma-H2AX | Low/Moderate | High/Pan-nuclear | Indicates catastrophic DNA damage in mutants. |
Troubleshooting Tip: If you see high toxicity in p53-WT cells, verify your Ceralasertib concentration. Above 3-5 µM, ATR inhibitors lose selectivity and may inhibit ATM or DNA-PK, causing generalized toxicity.
References
-
Kwok, M., et al. (2016). ATR inhibition induces synthetic lethality and overcomes chemoresistance in TP53- or ATM-defective chronic lymphocytic leukemia cells.[4][9] Blood.
-
Min, A., et al. (2017). AZD6738, A Novel Oral Inhibitor of ATR, Induces Synthetic Lethality with ATM Deficiency in Gastric Cancer Cells.[2] Molecular Cancer Therapeutics.[2]
-
Vendetti, F. P., et al. (2015). The orally active and bioavailable ATR kinase inhibitor AZD6738 potentiates the anti-tumor effects of cisplatin to resolve ATM-deficient non-small cell lung cancer in vivo.[10] Oncotarget.
-
Foote, K. M., et al. (2018). Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent.[7] Journal of Medicinal Chemistry.
-
Check, B. (2025). This compound: Mechanism and Solubility Profile.[11] BenchChem Technical Library.
Sources
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- 2. AZD6738 promotes the tumor suppressive effects of trifluridine in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medkoo.com [medkoo.com]
- 9. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. selleckchem.com [selleckchem.com]
A Researcher's Guide: Comparing Cleaved Caspase-3 and PARP as Apoptosis Markers in Ceralasertib-Treated Cells
For researchers in oncology and drug development, accurately quantifying apoptosis is a critical measure of a therapeutic agent's efficacy. Ceralasertib (AZD6738), a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, induces apoptosis by preventing cancer cells from repairing DNA damage.[1][2] This guide provides an in-depth comparison of two of the most widely used protein markers for apoptosis—cleaved caspase-3 and cleaved Poly (ADP-ribose) polymerase (PARP)—in the context of Ceralasertib treatment. We will explore the underlying biology, provide field-proven experimental protocols, and offer insights into data interpretation to help you select the most appropriate marker for your research needs.
The Apoptotic Cascade: From ATR Inhibition to Cell Death
Ceralasertib's mechanism of action is to inhibit ATR, a crucial regulator in the DNA Damage Response (DDR) pathway.[3][4] By blocking ATR, Ceralasertib causes an accumulation of DNA damage, particularly in cancer cells with high replication stress, which ultimately triggers programmed cell death, or apoptosis.[3] This process is executed by a family of proteases called caspases.
The apoptotic pathway culminates in the activation of "executioner" caspases, most notably caspase-3.[5] In its inactive state, caspase-3 exists as a pro-enzyme (procaspase-3). Upon receiving apoptotic signals, initiator caspases cleave procaspase-3, generating its active form, known as cleaved caspase-3 (c-Casp3).[6][7] Active caspase-3 then proceeds to cleave a host of cellular substrates, dismantling the cell in a controlled manner. One of its most critical substrates is PARP.[5][8]
In-Depth Marker Analysis
Cleaved Caspase-3: The "Executioner"
Cleaved caspase-3 is often considered the gold standard for apoptosis detection because its activation is a central, often irreversible, point in the apoptotic cascade.[5][9]
-
Mechanism & Function : Activation requires proteolytic cleavage of the inactive ~35 kDa zymogen into active p17 and p12 fragments.[6][8] This active form is directly responsible for the cleavage of key structural and repair proteins, leading to the classic morphological changes of apoptosis.
-
Detection : Antibodies specific to the cleaved fragments (typically 17/19 kDa) are highly specific for apoptotic cells and do not recognize the pro-enzyme found in healthy cells.[6] This makes it an excellent marker for techniques like Western blotting, immunofluorescence, and flow cytometry.[9]
-
Causality : The appearance of cleaved caspase-3 is a direct indicator that the cell has committed to the apoptotic program. It signifies that initiator caspases have been activated and the execution phase has begun.[5]
Cleaved PARP: The "Substrate"
Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme critical for DNA repair.[8] During apoptosis, it is specifically targeted and inactivated by cleaved caspase-3.
-
Mechanism & Function : Active caspase-3 cleaves the full-length ~116 kDa PARP protein into an 89 kDa fragment and a smaller 24 kDa fragment.[10][11] This cleavage is a crucial step in apoptosis for two main reasons:
-
Prevents DNA Repair : It inactivates PARP, preventing the cell from futilely trying to repair the extensive DNA damage that triggered apoptosis.[12]
-
Conserves Energy : PARP activation consumes large amounts of NAD+ and ATP. Inactivating it preserves the energy required for the cell to complete the apoptotic process.[12][13]
-
-
Detection : The appearance of the 89 kDa fragment is a well-established hallmark of apoptosis.[10] Western blotting is the most common method for detection, as it can simultaneously show the disappearance of the full-length protein and the appearance of the cleaved fragment.[14]
-
Causality : Because PARP is a direct substrate of caspase-3, its cleavage serves as a downstream confirmation of caspase-3 activity. Observing cleaved PARP provides strong evidence that the executioner caspases are not only active but also functioning within the cell.[15]
Head-to-Head Comparison: Cleaved Caspase-3 vs. Cleaved PARP
Choosing between these markers, or deciding to use both, depends on the specific experimental question.
| Feature | Cleaved Caspase-3 (c-Casp3) | Cleaved PARP (c-PARP) | Senior Scientist's Insight |
| Position in Pathway | Upstream "Executioner" Enzyme | Downstream "Substrate" of c-Casp3 | c-Casp3 is the direct effector. c-PARP is a functional readout of c-Casp3 activity. |
| Timing of Appearance | Appears earlier in the cascade.[16] | Appears shortly after or concurrently with c-Casp3.[16][17] | For precise time-course studies, c-Casp3 may provide a slightly earlier signal of commitment to apoptosis. |
| Signal Robustness | The active enzyme can be transient. | The cleaved fragment is stable and accumulates.[10] | c-PARP can be an easier and more stable marker to detect, especially at later apoptotic stages. |
| Specificity | Highly specific to apoptosis.[9] | Highly specific to caspase-mediated apoptosis.[10][15] | Both are excellent markers. The presence of c-PARP strongly corroborates that the observed c-Casp3 is biologically active. |
| Primary Application | "Is the executioner active?" Ideal for identifying the onset of apoptosis and for cell imaging (IF/IHC). | "Is the executioner functional?" Ideal for biochemical confirmation via Western blot. | For a comprehensive conclusion, detecting both is the most rigorous approach. A Western blot cocktail antibody can detect both simultaneously.[18] |
Recommended Experimental Protocols
The following protocols are self-validating systems. The inclusion of both positive and negative controls is essential for trustworthy data. The workflow is designed to provide clear, interpretable results.
Protocol 1: Western Blotting for c-Casp3 and c-PARP
This method allows for the semi-quantitative analysis of protein cleavage.
-
Cell Lysis : After treatment, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Rationale: This ensures protein stability and prevents degradation post-harvest.
-
Protein Quantification : Determine protein concentration using a BCA assay. Rationale: Equal protein loading is crucial for accurate comparison between samples.
-
SDS-PAGE : Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel. Rationale: A gradient gel provides good resolution for both the high MW PARP (~116 kDa) and low MW cleaved caspase-3 (~17 kDa).
-
Protein Transfer : Transfer proteins to a PVDF membrane. Rationale: PVDF membranes offer high binding capacity and are suitable for chemiluminescent detection.
-
Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST. Rationale: Blocking prevents non-specific antibody binding, reducing background noise.
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies. Use a rabbit anti-cleaved caspase-3 antibody and a mouse anti-PARP antibody. Rationale: Using antibodies from different host species allows for simultaneous detection with species-specific secondary antibodies.
-
Secondary Antibody Incubation : Wash the membrane 3x with TBST, then incubate with HRP-conjugated anti-rabbit and anti-mouse secondary antibodies for 1 hour at room temperature.
-
Detection : Wash 3x with TBST and detect using an enhanced chemiluminescence (ECL) substrate. Rationale: ECL provides high sensitivity for detecting low-abundance proteins.
Protocol 2: Immunofluorescence (IF) for Cleaved Caspase-3
This method provides single-cell resolution and spatial information.
-
Cell Seeding : Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment : Treat cells with Ceralasertib as required.
-
Fixation : Wash with PBS and fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[19] Rationale: PFA cross-links proteins, preserving cellular morphology.
-
Permeabilization : Wash with PBS and permeabilize with 0.3% Triton X-100 in PBS for 10 minutes.[19] Rationale: Permeabilization allows antibodies to access intracellular targets.
-
Blocking : Block with 1% BSA in PBS for 1 hour to reduce non-specific staining.[19]
-
Primary Antibody Incubation : Incubate with anti-cleaved caspase-3 antibody (e.g., Asp175) overnight at 4°C.[19]
-
Secondary Antibody Incubation : Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
Counterstaining & Mounting : Counterstain nuclei with DAPI and mount the coverslip onto a microscope slide.
-
Imaging : Visualize using a fluorescence microscope. Apoptotic cells will show bright cytoplasmic staining for cleaved caspase-3.
Data Presentation & Interpretation
Hypothetical Western Blot Data
Table 1: Densitometry Analysis of Apoptosis Markers in Ceralasertib-Treated Cells Relative band intensity normalized to loading control (e.g., β-Actin) and compared to Vehicle control.
| Treatment Time (hours) | Cleaved Caspase-3 (17 kDa) Fold Change | Cleaved PARP (89 kDa) Fold Change | Full-Length PARP (116 kDa) % Remaining |
| 0 (Vehicle) | 1.0 | 1.0 | 100% |
| 6 | 3.5 | 2.1 | 85% |
| 12 | 8.2 | 7.5 | 45% |
| 24 | 5.1 | 9.8 | 15% |
| Staurosporine (Positive Ctrl) | 10.5 | 11.2 | 10% |
Interpretation: This data shows a time-dependent increase in both cleaved caspase-3 and cleaved PARP following Ceralasertib treatment. The caspase-3 signal appears to peak earlier (12h) and then decline, which may indicate a transient activation phase, while the cleaved PARP fragment continues to accumulate over 24 hours. The corresponding decrease in full-length PARP confirms the cleavage event.[20] This pattern strongly supports a caspase-3-mediated apoptotic response.
Hypothetical Immunofluorescence Data
Table 2: Quantification of Apoptotic Cells by Cleaved Caspase-3 Staining
| Treatment Time (hours) | % Cleaved Caspase-3 Positive Cells |
| 0 (Vehicle) | < 1% |
| 6 | 8% |
| 12 | 25% |
| 24 | 42% |
| Staurosporine (Positive Ctrl) | > 90% |
Interpretation: The percentage of apoptotic cells increases significantly over time with Ceralasertib treatment, confirming the Western blot findings at a single-cell level. IF analysis allows for the quantification of the apoptotic population and provides visual confirmation of the characteristic morphological changes.
Conclusion and Recommendations
Both cleaved caspase-3 and cleaved PARP are reliable and specific markers for detecting apoptosis induced by Ceralasertib.
-
For Initial Screening & Time-Course Analysis : Western blotting for both markers is highly recommended. This provides a comprehensive view of the pathway, confirming both the activation of the executioner caspase and its downstream functional activity. The relative stability of the cleaved PARP fragment makes it a very robust marker for endpoint assays.
-
For Cellular Imaging & Spatial Analysis : Immunofluorescence for cleaved caspase-3 is the superior choice. It allows for clear visualization and quantification of individual apoptotic cells within a population.
By understanding the distinct roles and kinetics of these two markers and applying the rigorous, self-validating protocols described, researchers can generate high-quality, trustworthy data to accurately assess the apoptotic efficacy of Ceralasertib and other DNA damage response inhibitors.
References
-
Oliver, F. J., et al. (1999). Role of poly(ADP-ribose) polymerase (PARP) cleavage in apoptosis. Caspase 3-resistant PARP mutant increases rates of apoptosis in transfected cells. The Journal of Biological Chemistry, 274(33), 22932–22938. [Link]
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D'Amours, D., et al. (2001). Poly (ADP-Ribose) Polymerase Cleavage Monitored In Situ in Apoptotic Cells. Experimental Cell Research, 269(2), 209-218. [Link]
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Ha, H. C., & Snyder, S. H. (1999). Poly(ADP-ribose) polymerase is a mediator of necrotic cell death by ATP depletion. Proceedings of the National Academy of Sciences, 96(24), 13978–13982. [Link]
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Grantome. (2007, September 30). Significance of Caspase-Mediated Cleavage of PARP-1 in Cell Death. [Link]
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Assay Genie. (2023, July 18). Cleaved Caspase-3 and Apoptosis. [Link]
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The Audiopedia. (2020, April 11). Apoptosis assays: western blots. YouTube. [Link]
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Reaper, P. M., et al. (2014). ATR Pathway Inhibition Is Synthetically Lethal in Cancer Cells with ERCC1 Deficiency. Cancer Research, 74(10), 2835–2845. [Link]
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L-L, Z., et al. (2021). The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis. The Journal of biological chemistry, 296, 100223. [Link]
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Wlodkowic, D., et al. (2016). Detecting Cleaved Caspase-3 in Apoptotic Cells by Flow Cytometry. Cold Spring Harbor protocols, 2016(11). [Link]
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MDPI. (2024, March 8). ATR Pathway as a Therapeutic Target for Cancer. [Link]
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Clinicaltrials.eu. Ceralasertib – Application in Therapy and Current Clinical Research. [Link]
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van den Boogaard, M. L. C., et al. (2023). Immunogenic cell death after combined treatment with radiation and ATR inhibitors is dually regulated by apoptotic caspases. Frontiers in Immunology, 14, 1177659. [Link]
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Garnier, P., et al. (2003). Time course of caspase-3 activation and PARP-1 cleavage after preconditioning. ResearchGate. [Link]
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Patsnap Synapse. (2024, June 27). What is Ceralasertib used for?[Link]
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Atasoy, M., & Korkmaz, H. (2022). The suppression of ATR/Chk1 pathway by Elimusertib ATR inhibitor in triple negative breast cancer cells. Bratislavske lekarske listy, 123(11), 819–826. [Link]
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Bio-Techne. Caspase 3 - An Important Marker of Apoptosis. [Link]
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My Cancer Genome. ceralasertib. [Link]
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Brown, E. J., & Baltimore, D. (2003). ATR inhibition selectively sensitizes G1 checkpoint-deficient cells to lethal premature chromatin condensation. Proceedings of the National Academy of Sciences, 100(26), 15640–15645. [Link]
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Koinis, F., et al. (2024). Targeting ATR Pathway in Solid Tumors: Evidence of Improving Therapeutic Outcomes. Cancers, 16(5), 947. [Link]
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Targeted Oncology. (2021, December 17). ATR Inhibitor Combinations Begin to Tackle DNA Damage Repair in Solid Tumors. [Link]
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Luo, K. Q., et al. (2001). Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer. Biochemical Journal, 355(Pt 3), 689–695. [Link]
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Neuro-Oncology. (2024, November 11). DNAR-07. ATR INHIBITORS IN COMBINATION WITH RADIATION AND TEMOZOLOMIDE INCREASE CELL DEATH OF PATIENT-DERIVED GLIOBLASTOMA CELLS. [Link]
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Azevedo, C. M., et al. (2018). Immunofluorescence Staining. Bio-protocol, 8(11), e2871. [Link]
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Ubol, S., et al. (1997). Time course of the activation of caspase-3 and cleavage of PARP following infection with SFV. ResearchGate. [Link]
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Vercammen, D., et al. (2002). Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling. Journal of Experimental Medicine, 196(8), 1059-1070. [Link]
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Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]
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Shi, Y., et al. (2015). Immunofluorescence analysis of cytokeratin 8/18 staining is a sensitive assay for the detection of cell apoptosis. Experimental and therapeutic medicine, 9(3), 973–977. [Link]
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Merck. Tools & Tips for Analyzing Apoptosis: A Kit Selection Guide. [Link]
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ApexOnco. (2025, December 22). No magical surprise for Astra in ATR inhibition. [Link]
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ResearchGate. (2019, September 23). How can I detect cleaved-caspase 3 by western blotting?[Link]
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ResearchGate. Western Blot analysis of cleaved caspase 3 and cleaved PARP. [Link]
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ResearchGate. (2021, November 17). Why is cleaved PARP used as a common apoptosis marker?[Link]
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Formisano, P., et al. (2015). Activation of caspase-3 and PARP cleavage. ResearchGate. [Link]
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Safety Operating Guide
Ceralasertib Formate: Proper Disposal & Handling Procedures
Senior Application Scientist Technical Guide
Executive Safety Summary
Compound: Ceralasertib Formate (AZD6738 Formate) Class: Ataxia Telangiectasia and Rad3-related (ATR) Kinase Inhibitor Primary Hazard: Reproductive Toxicity & Germ Cell Mutagenicity (Suspected) Disposal Method: High-Temperature Incineration (Standard for Antineoplastics)[1]
This guide outlines the critical operational protocols for the disposal of this compound. As a potent inhibitor of the DNA Damage Response (DDR) pathway, this compound must be handled with the rigor reserved for cytotoxic agents.[1] While shipping regulations may classify it as "Non-Hazardous" for transport, laboratory safety protocols must treat it as a high-potency bioactive agent capable of inducing replication catastrophe in dividing cells.[1]
Hazard Identification & Mechanistic Context
To ensure compliance and safety, researchers must understand why specific disposal methods are mandated.
Biological Mechanism of Action
Ceralasertib inhibits ATR kinase, a master regulator of genome integrity.[2][3] By blocking the phosphorylation of Chk1 (Ser345), it prevents cell cycle arrest in response to DNA damage, forcing cells with replication stress into premature mitosis and subsequent apoptosis (Mitotic Catastrophe).[1]
-
Risk Implication: Because it targets DNA repair mechanisms, accidental exposure poses significant risks to rapidly dividing tissues (bone marrow, GI tract) and developing fetuses.[1]
Toxicological Profile (GHS Classification)
Based on the active moiety Ceralasertib (AZD6738)
| Hazard Category | H-Code | Description |
|---|---|---|
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child.[1] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| STOT - Repeated | H373 | May cause damage to organs (Bone Marrow) through prolonged exposure.[1] |
Waste Segregation & Disposal Protocols
Effective disposal begins with rigorous segregation.[1] Do not mix Ceralasertib waste with general chemical waste streams (e.g., oxidizers or acids) to avoid unintended chemical reactions.[1]
A. Solid Waste (Bulk Substance & Contaminated Solids) [1]
-
Items: Expired powder, weighing boats, contaminated paper towels, dry spill cleanup materials.[1]
-
Protocol:
-
Collect in a dedicated Cytotoxic/Antineoplastic Waste Container (typically yellow or clearly labeled).[1]
-
Do NOT autoclave. Autoclaving may volatilize the compound or fail to destroy the active pharmacophore.
-
Destruction: Must be sent for High-Temperature Incineration (>1000°C) . This ensures the complete thermal decomposition of the morpholino-pyrimidine scaffold.[1]
-
B. Liquid Waste (Stock Solutions & Media)
-
Items: DMSO stock solutions, cell culture media (>0.1 µM), unused aliquots.
-
Protocol:
-
Never dispose of down the drain.
-
Collect in a High-Density Polyethylene (HDPE) carboy labeled "Hazardous Waste: Toxic Organic - Ceralasertib" .[1]
-
Solvent Compatibility: Ceralasertib is soluble in DMSO and Ethanol.[1][4] Ensure the waste carboy is compatible with these organic solvents.
-
Destruction: Incineration via a licensed hazardous waste contractor.[1]
-
C. Trace Waste (Sharps & Consumables)
-
Items: Pipette tips, syringes, gloves.[1]
-
Protocol:
Decontamination & Spill Response
This compound is sparingly soluble in water but highly soluble in organic solvents.[1] Water alone is ineffective for cleaning spills.[1]
Decontamination Solution
-
Primary Solvent: 70% Ethanol or Isopropanol (solubilizes the compound).[1]
-
Secondary Wash: Soap and water (removes residue).[1]
Spill Cleanup Workflow
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[1]
-
PPE: Double nitrile gloves, lab coat, and N95/P100 respirator (if powder is aerosolized).[1]
-
Contain:
-
Clean: Wipe the surface 3x with 70% Ethanol, followed by a final water rinse.[1]
-
Dispose: All cleanup materials go into the Cytotoxic Waste bin.
Decision Logic: Waste Stream Workflow
The following diagram illustrates the decision process for segregating Ceralasertib waste to ensure regulatory compliance and safety.
Figure 1: Operational decision tree for segregating this compound waste streams.[1] Note that all paths ultimately lead to thermal destruction (incineration) to ensure complete neutralization of the pharmacophore.[1]
Regulatory & Compliance Context
-
RCRA (USA): While not explicitly P-listed, Ceralasertib should be managed as a Characteristic Hazardous Waste due to toxicity.[1] Best practice in the pharmaceutical industry is to classify it under the "Antineoplastic" umbrella.
-
Safety Data Sheet (SDS) Verification: Always consult the specific SDS from your supplier (e.g., Cayman, Selleckchem) as formulation additives may alter waste codes.[1]
References
-
Vendetti, F. P., et al. (2015).[1] The orally active and bioavailable ATR kinase inhibitor AZD6738 potentiates the anti-tumor effects of cisplatin.[2][4] Oncotarget, 6(42), 44289.[1][2][4] Retrieved from [Link]
-
National Institutes of Health (NIH). (2021).[1] Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin.[1] Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
